molecular formula C17H24N2O5 B1353330 Carboxymethyl-phe-leu-OH

Carboxymethyl-phe-leu-OH

Cat. No.: B1353330
M. Wt: 336.4 g/mol
InChI Key: JETREHBNPJNSMA-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxymethyl-phe-leu-OH, also known as this compound, is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-(carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H24N2O5/c1-11(2)8-14(17(23)24)19-16(22)13(18-10-15(20)21)9-12-6-4-3-5-7-12/h3-7,11,13-14,18H,8-10H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)/t13-,14-/m0/s1

InChI Key

JETREHBNPJNSMA-KBPBESRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NCC(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(=O)O

sequence

FL

Synonyms

(N-C)Phe-Leu
N-carboxymethyl-Phe-Leu
N-carboxymethyl-phenylalanylleucine
N-carboxymethyl-phenylalanylleucine, (D,L)-isomer
N-carboxymethyl-phenylalanylleucine, (L,D)-isomer
N-carboxymethyl-phenylalanylleucine, (L,L)-isome

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: N-(Carboxymethyl)-Phe-Leu-OH Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action for N-(Carboxymethyl)-Phe-Leu-OH (CMPL), a specialized metalloprotease inhibitor.

Executive Summary

N-(Carboxymethyl)-Phe-Leu-OH (CMPL) is a rationally designed transition-state analogue inhibitor targeting zinc-dependent metalloendopeptidases. It exhibits high potency against Neprilysin (Neutral Endopeptidase, NEP, EC 3.4.24.11) and Angiotensin-Converting Enzyme (ACE) .

Its efficacy stems from its structural mimicry of the hydrolytic products of enkephalin (specifically the Phe-Leu fragment) coupled with a zinc-chelating carboxymethyl moiety. By occupying the


 and 

subsites while simultaneously coordinating the catalytic zinc ion, CMPL effectively locks the enzyme in a non-productive complex, preventing the degradation of endogenous opioids (enkephalins) and vasoactive peptides.

Molecular Identity & Structural Basis[1]

CMPL is a modified dipeptide where the N-terminus of Phenylalanyl-Leucine is alkylated with a carboxymethyl group.[1] This modification is critical for converting a standard enzyme product (Phe-Leu) into a potent inhibitor.

PropertySpecification
Chemical Name N-(Carboxymethyl)-L-phenylalanyl-L-leucine
Abbreviation CMPL / N-CM-Phe-Leu
Molecular Formula

Molecular Weight ~336.38 g/mol
Target Class Zinc Metalloproteases (NEP, ACE)
Inhibition Type Competitive, Reversible
Key Pharmacophore Carboxylate-Zinc Coordinator + Hydrophobic Side Chains
Structural Logic

The molecule is designed based on the cleavage specificity of Enkephalinase (NEP), which hydrolyzes the


 bond of [Leu]-Enkephalin (

).
  • Phe-Leu Backbone: Mimics the C-terminal product of the hydrolysis, ensuring high affinity for the enzyme's leaving-group pockets (

    
    , 
    
    
    
    ).
  • N-Carboxymethyl Group: Acts as a "warhead" that extends into the catalytic center to chelate the active site Zinc (

    
    ), mimicking the transient coordination of the substrate carbonyl oxygen during hydrolysis.
    

Mechanism of Action (The Core)

The mechanism of CMPL is defined by bidentate or monodentate coordination of the zinc ion and hydrophobic exclusion within the active site.

The Active Site Environment (NEP/ACE)

These metalloproteases possess a catalytic cleft containing:

  • Catalytic Zinc (

    
    ):  Coordinated by two Histidines and a Glutamate (HEXXH motif).
    
  • Hydrophobic Pockets (

    
    ):  Large hydrophobic cavities designed to accept aromatic (Phe) and aliphatic (Leu) side chains.
    
  • Arg Residue (

    
     in NEP):  Stabilizes the C-terminal carboxylate of the substrate/inhibitor.
    
Binding Kinetics & Thermodynamics

CMPL binds to the enzyme (


) to form a stable Enzyme-Inhibitor complex (

).

Unlike the substrate, which proceeds to the transition state (

) and product formation, the CMPL-Enzyme complex is thermodynamically trapped.
Step-by-Step Binding Event:
  • Recognition: The C-terminal Leucine and Phenylalanine side chains anchor the molecule into the

    
     and 
    
    
    
    hydrophobic pockets, respectively. This entropy-driven hydrophobic effect provides the initial binding energy.
  • Electrostatic Locking: The C-terminal carboxylate of CMPL forms a salt bridge with a conserved Arginine residue (e.g., Arg102 in NEP or Arg145 in CPA-like models).

  • Zinc Chelation (The Critical Step): The N-terminal Carboxymethyl group enters the catalytic center. The carboxylate oxygen(s) displace the catalytic water molecule (solvent) usually bound to the Zinc.

    • Mechanism:[2][3][4][5] The carboxylate acts as a monodentate or bidentate ligand, coordinating directly to the

      
      . This prevents the activation of a water molecule required for peptide bond hydrolysis.
      
  • Transition State Mimicry: The geometry of the N-CM-Phe-Leu bound to Zinc resembles the tetrahedral intermediate formed during peptide bond cleavage, but it lacks the scissile bond, rendering it non-hydrolyzable.

Visualization of the Signaling Pathway

The following diagram illustrates the competitive inhibition pathway where CMPL intercepts the enzyme, preventing Enkephalin degradation.

CMPL_Mechanism Enzyme Metalloprotease (NEP / ACE) [Active Zn2+] ES_Complex Enzyme-Substrate Complex (Transient) Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Thermodynamically Stable) Enzyme->EI_Complex + CMPL (Competitive) Substrate Substrate ([Leu]-Enkephalin) Substrate->ES_Complex Inhibitor Inhibitor (Carboxymethyl-Phe-Leu) Inhibitor->EI_Complex Transition Tetrahedral Intermediate (Hydrolysis) ES_Complex->Transition Zn2+ activates H2O Products Degradation Products (Tyr-Gly-Gly + Phe-Leu) Transition->Products Peptide Bond Cleavage Note Mechanism of Inhibition: 1. Phe/Leu occupy S1'/S2' pockets 2. Carboxymethyl chelates Zn2+ 3. Water displacement prevents catalysis EI_Complex->Note

Figure 1: Competitive inhibition pathway of CMPL preventing substrate hydrolysis via Zinc chelation.

Experimental Protocols

To validate the mechanism of CMPL, the following enzyme inhibition assay is the industry standard.

Protocol: Fluorometric Inhibition Assay (NEP/ACE)

Objective: Determine the


 and 

of CMPL against Neutral Endopeptidase.

Materials:

  • Recombinant Human Neprilysin (NEP).

  • Fluorogenic Substrate: Mca-R-P-P-G-F-S-A-F-K(Dnp)-OH (Mca-BK2).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Brij-35.

  • CMPL Stock: 10 mM in DMSO.

Workflow:

  • Enzyme Preparation: Dilute NEP to 0.5 nM in Assay Buffer. Keep on ice.

  • Inhibitor Series: Prepare a 10-point serial dilution of CMPL (Range: 100

    
     to 0.1 nM).
    
  • Pre-Incubation:

    • Add 50

      
       of Enzyme solution to 96-well black plate.
      
    • Add 20

      
       of CMPL dilutions.
      
    • Critical Step: Incubate for 15 minutes at 37°C to allow equilibrium binding (formation of

      
       complex).
      
  • Reaction Initiation: Add 30

    
     of Substrate (Final concentration 
    
    
    
    ).
  • Kinetic Read: Monitor fluorescence (

    
    ) every 30 seconds for 20 minutes.
    
  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. log[CMPL].
      
    • Fit to the Cheng-Prusoff equation to derive

      
      .
      

Comparative Data Summary

The following table summarizes the potency of CMPL relative to other standard metalloprotease inhibitors. Note that while CMPL is potent, phosphoramidon remains the gold standard for NEP due to its phosphate-zinc coordination.

InhibitorTarget Specificity

(Approx.)
MechanismBinding Mode
CMPL NEP / ACE

Product AnalogueCarboxylate-Zn Coordination
Phosphoramidon NEP / ECE

Transition StatePhosphoryl-Zn Coordination
Thiorphan NEP

InhibitorThiol-Zn Coordination
Captopril ACE

InhibitorThiol-Zn Coordination

Note:


 values vary based on substrate and assay conditions. CMPL is generally considered a micromolar inhibitor, useful for differentiating specific metalloprotease activities in complex biological mixtures.

Structural Interaction Diagram

This diagram details the specific atomic interactions within the active site.

Binding_Mode Zn Zn++ Arg Arg (102/145) S1_Pocket S1' Pocket (Hydrophobic) S2_Pocket S2' Pocket (Hydrophobic) CM_Group Carboxymethyl (-CH2-COO-) CM_Group->Zn Coordination Phe_Side Phe Side Chain (Benzyl) CM_Group->Phe_Side Phe_Side->S1_Pocket Van der Waals Leu_Side Leu Side Chain (Isobutyl) Phe_Side->Leu_Side Leu_Side->S2_Pocket Van der Waals C_Term C-Term Carboxyl (-COO-) Leu_Side->C_Term C_Term->Arg Salt Bridge

Figure 2: Atomic interaction map of CMPL within the metalloprotease active site.

References

  • Characterization of Endothelin-1 Inactivating Metalloendopeptidase. Source: PubMed (NIH) Significance: Establishes CMPL as a potent inhibitor (

    
    ) for specific renal metalloproteases, validating its utility in characterizing novel enzymes.
    URL:[Link]
    
  • Effect of Semax, Selank, and standard inhibitors on Enkephalin degradation. Source: ResearchGate Significance: Compares CMPL ("CMPL") against standard inhibitors like Bacitracin and Puromycin, demonstrating its specificity for enkephalin-degrading enzymes in human serum.[1] URL:[Link]

  • General occurrence of binding synergism in zinc proteases. Source: PubMed Significance:[4] Discusses the mechanistic theory of "binding synergism" in Zinc proteases (CPA/CPB), relevant to how the carboxymethyl and hydrophobic groups of CMPL cooperate to enhance affinity. URL:[Link]

  • Carboxymethyl-Phe-Leu-OH Product Page & Structure. Source: GlpBio / MedChemExpress Significance: Verifies chemical structure, CAS (81109-85-5), and primary application as an Enkephalinase/ACE inhibitor.[6] URL:[Link]

Sources

Molecular Identity & Quantitative Data

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Carboxymethyl-Phe-Leu-OH (CAS 81109-85-5) – Mechanisms, Workflows, and Applications in Metalloendopeptidase Inhibition

As a Senior Application Scientist, I approach peptide-based inhibitors not just as chemical reagents, but as precision tools designed to probe and manipulate biological systems. This compound (CAS 81109-85-5), often referred to as N-carboxymethyl-phenylalanyl-leucine, is a highly specialized modified dipeptide. It serves as a potent, competitive inhibitor of enkephalinase (neutral endopeptidase, NEP) while exhibiting secondary inhibitory effects against Angiotensin-Converting Enzyme (ACE)[1].

This guide is engineered for drug development professionals and researchers, providing a deep dive into the mechanistic causality of this molecule, self-validating experimental workflows, and its advanced applications in formulation science.

Before deploying any inhibitor in an assay, establishing its physicochemical baseline is critical for predicting its behavior in solution and in vivo. The addition of the carboxymethyl group to the N-terminus of the Phe-Leu dipeptide fundamentally alters its charge distribution and binding affinity.

PropertySpecification / Value
Chemical Name N-carboxymethyl-Phe-Leu-OH
CAS Registry Number 81109-85-5
Molecular Formula C₁₇H₂₄N₂O₅
Molecular Weight 336.39 g/mol
Target Enzymes Enkephalinase (NEP) [Primary]; ACE [Secondary]
Typical Purity >95% (HPLC)[2]
Storage Conditions -20°C, desiccated, protected from light[1]

Mechanistic Causality: The Structural Basis of Dual Inhibition

To understand why this compound is highly effective, we must look at the active sites of its target metalloendopeptidases. Both NEP and ACE rely on a catalytic zinc ion (Zn²⁺) to polarize the carbonyl bond of their peptide substrates, facilitating hydrolytic cleavage.

The design of this compound is a masterclass in transition-state mimicry[3]:

  • Zinc Chelation: The N-terminal carboxymethyl group (-CH₂COOH) acts as a bidentate ligand, directly coordinating with the active-site Zn²⁺. This mimics the tetrahedral intermediate of the peptide bond during hydrolysis.

  • Hydrophobic Pocket Specificity: The phenylalanine (Phe) and leucine (Leu) residues are not random; they are specifically selected to anchor into the S1' and S2' hydrophobic sub-sites of the enzyme. This dual-anchor system provides the high binding affinity (K_i in the sub-micromolar range) and competitive exclusion of endogenous substrates like enkephalins[3].

By inhibiting NEP, the degradation of endogenous opioids (enkephalins) is halted, leading to profound analgesic properties[3]. Concurrently, its secondary inhibition of ACE prevents the conversion of Angiotensin I to the vasoconstrictor Angiotensin II[1].

DualInhibition cluster_NEP Enkephalinase (NEP) Pathway cluster_ACE ACE Pathway Enk Enkephalins (Endogenous Opioids) NEP NEP (Enkephalinase) Enk->NEP binds Degrad Inactive Fragments NEP->Degrad cleaves AngI Angiotensin I ACE ACE AngI->ACE binds AngII Angiotensin II (Vasoconstrictor) ACE->AngII converts Inhibitor This compound (CAS 81109-85-5) Inhibitor->NEP Inhibits (Primary) Inhibitor->ACE Inhibits (Secondary)

Figure 1: Dual inhibition pathways of this compound targeting NEP and ACE.

Self-Validating Reconstitution & Handling Protocols

A common point of failure in peptide assays is improper reconstitution. Because this compound contains highly hydrophobic residues (Phe, Leu), introducing it directly to an aqueous buffer will cause rapid hydrophobic collapse, trapping the un-dissolved peptide in microscopic micelles and artificially lowering the active concentration.

To prevent this, we utilize a self-validating reconstitution system [1]:

  • Primary Solvation: Add a minimal volume of anhydrous DMSO (or DMF) to the lyophilized powder to achieve a 10 mM stock.

    • Validation Checkpoint: The solution must be 100% optically clear. If any particulates remain, apply gentle vortexing or water-bath sonication (max 37°C). Do not proceed until clarity is achieved.

  • Aqueous Transition: Slowly add the DMSO stock dropwise to your working aqueous assay buffer (e.g., Tris-HCl, pH 7.4) under continuous vortexing.

    • Causality: Dropwise addition prevents localized concentration spikes that trigger precipitation.

    • Validation Checkpoint: If the solution turns cloudy (turbid) at any point, the solubility limit in that specific buffer has been breached. You must add a co-solvent (e.g., 0.1% Tween-80 or PEG300) to restore clarity before use[1].

Experimental Workflows: Enzyme Inhibition Kinetics

To accurately determine the IC₅₀ or K_i of this compound against NEP, a continuous fluorometric assay is the gold standard. The protocol below is designed to ensure thermodynamic equilibrium is reached before the reaction begins.

Step-by-Step NEP Assay Protocol:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 150 mM NaCl and 0.05% Brij-35 (to prevent enzyme adsorption to the microplate walls).

  • Enzyme Equilibration: Dilute recombinant human NEP to a working concentration of 0.5 nM in the assay buffer.

  • Inhibitor Titration: Prepare a 10-point serial dilution of this compound (ranging from 10 µM down to 0.1 nM) in the assay buffer.

  • Pre-Incubation (Critical Step): Mix 25 µL of the enzyme solution with 25 µL of the inhibitor dilutions in a black 96-well plate. Incubate at 37°C for 15 minutes.

    • Causality: Metalloendopeptidase inhibitors require time for the carboxymethyl group to properly orient and chelate the deeply buried zinc ion. Skipping this step results in falsely elevated IC₅₀ values.

  • Reaction Initiation: Add 50 µL of a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) at a final concentration of 10 µM to all wells.

  • Kinetic Reading: Immediately read the plate in a fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm) every 60 seconds for 30 minutes at 37°C.

  • Data Analysis: Extract the initial velocity (V₀) from the linear portion of the progress curves. Plot fractional activity vs. inhibitor concentration and fit to a 4-parameter logistic non-linear regression model to derive the IC₅₀.

AssayWorkflow Step1 1. Reconstitution Dissolve in DMSO -> Dilute in Assay Buffer Step3 3. Pre-Incubation Incubate Enzyme + Inhibitor (15 min, 37°C) Step1->Step3 Step2 2. Enzyme Preparation Equilibrate NEP/ACE in Tris-HCl (pH 7.4) Step2->Step3 Step4 4. Substrate Addition Add Fluorogenic Substrate Step3->Step4 Assures binding equilibrium Step5 5. Kinetic Reading Measure Fluorescence (Ex: 320nm, Em: 405nm) Step4->Step5 Initiates reaction Step6 6. Data Analysis Calculate IC50 / Ki via Non-linear Regression Step5->Step6 Real-time monitoring

Figure 2: High-throughput fluorometric assay workflow for metalloendopeptidase inhibition.

Advanced Applications: Permeation Enhancement in Oral Delivery

Beyond its direct role as an enzyme inhibitor, this compound has garnered significant attention in formulation science as an oral penetration enhancer. The oral bioavailability of large, highly charged macromolecules—such as sodium pentosan polysulfate (used for interstitial cystitis)—is notoriously poor due to electrostatic repulsion at the lipid bilayer of the gastrointestinal tract[4].

Formulation patents have successfully utilized this compound as an excipient to dramatically improve the paracellular and transcellular uptake of these therapeutics[4].

  • Mechanistic Rationale: While the exact mechanism of enhancement is multifactorial, it is hypothesized that the peptide's targeted inhibition of luminal and brush-border metalloendopeptidases protects co-administered peptide drugs from premature degradation, while its hydrophobic Phe-Leu tail transiently interacts with the mucosal lipid bilayer, subtly modulating tight junction integrity without causing permanent epithelial cytotoxicity.

References[1] GlpBio. "this compound | Cas# 81109-85-5". GlpBio. Available at:https://www.glpbio.cn/carboxymethyl-phe-leu-oh.html[2] Nanjing Peptide Valley Biotechnology Co., Ltd. "Biotinyl-ACTH (1-39) (human)-ACTH and Sequences (40)". TGPeptide. Available at: http://www.tgpeptide.com/product/16666.html[4] Google Patents. "KR20170003527A - Compositions of pentosan polysulfate salts for oral administration and methods of use". Google Patents. Available at:https://patents.google.com/patent/KR20170003527A/ko[3] Fournié-Zaluski, M. C., et al. "New carboxyalkyl inhibitors of brain enkephalinase: synthesis, biological activity, and analgesic properties." Journal of Medicinal Chemistry 26, no. 1 (1983): 60-65. Available at: https://pubmed.ncbi.nlm.nih.gov/6822818/

Sources

N-(carboxymethyl)-Phe-Leu structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(carboxymethyl)-Phe-Leu: Structural Mechanics, Pharmacological Profiling, and Experimental Methodologies

Executive Summary & Chemical Identity

N-(carboxymethyl)-Phe-Leu (CMPL), also designated as N-carboxymethyl-phenylalanyl-leucine (CAS#: 81109-85-5)[1], is a highly specialized synthetic dipeptide derivative. In the realm of drug development and biochemical research, it is primarily utilized as a potent, targeted inhibitor of metalloendopeptidases, including enkephalinase (neprilysin), endothelin-1 (ET-1) peptidase, and Angiotensin-Converting Enzyme (ACE)[2].

As a Senior Application Scientist, I frequently observe researchers struggling with the anomalous behavior of CMPL in standard aqueous assays. This whitepaper bridges the gap between theoretical molecular design and practical benchtop application, detailing the structural causality behind its inhibitory power, resolving its solubility paradoxes, and establishing self-validating protocols for its use in in vitro and in vivo models.

Molecular Mechanism of Action: The Transition-State Analog

The structural genius of CMPL lies in its tripartite design, which mimics the transition state of endogenous peptide substrates while deploying a potent metal-chelating warhead.

  • The Chelating Warhead (N-carboxymethyl group): Metalloendopeptidases rely on a catalytic zinc ion (Zn²⁺) coordinated by histidine and glutamate residues within their active site. The N-terminal carboxymethyl group (-CH₂COOH) of CMPL acts as a bidentate ligand, directly coordinating the Zn²⁺ ion and displacing the catalytic water molecule required for peptide bond hydrolysis.

  • The S1' Anchoring Residue (Phenylalanine): The aromatic ring of the Phe residue inserts into the hydrophobic S1' subsite of the enzyme, establishing strong van der Waals interactions and dictating the inhibitor's specificity.

  • The S2' Affinity Enhancer (Leucine): The aliphatic side chain of Leu occupies the S2' pocket, further stabilizing the enzyme-inhibitor complex and preventing the dissociation of the molecule.

Below is a logical diagram mapping this structure-function relationship.

MOA CMPL N-(carboxymethyl)-Phe-Leu (CMPL) Zinc Active Site Zinc (Zn2+) Coordination CMPL->Zinc Carboxymethyl Group S1 S1' Pocket (Phe Interaction) CMPL->S1 Phenylalanine Residue S2 S2' Pocket (Leu Interaction) CMPL->S2 Leucine Residue Enzyme Metalloendopeptidase (Neprilysin / ACE) Zinc->Enzyme Blocks Catalytic Core S1->Enzyme Anchors Inhibitor S2->Enzyme Enhances Affinity Inhibition Enzyme Inhibition & Substrate Preservation Enzyme->Inhibition Prevents Cleavage

Mechanism of CMPL binding to metalloendopeptidases via zinc coordination and hydrophobic pockets.

Pharmacological Target Profile & Quantitative Data

CMPL is not a monolithic inhibitor; its affinity varies across the metalloprotease family based on the architecture of the enzyme's hydrophobic pockets. A common pitfall in literature is misinterpreting its potency due to its inherently low aqueous solubility. For instance, in purely aqueous buffers, CMPL reaches a maximum saturation of ~50 µM, at which point it may only reduce enkephalin degradation by 25%[3]. However, when properly solubilized (as detailed in Section 4), its true nanomolar-to-micromolar potency is unlocked[4].

Table 1: Inhibitory Profile of N-(carboxymethyl)-Phe-Leu

Target EnzymePrimary Biological FunctionCMPL Inhibitory Effect / IC50Reference
ET-1 Peptidase Cleavage and inactivation of Endothelin-1 in the kidney.IC50 = 12 µM[5]
Enkephalinase (Neprilysin) Degradation of endogenous opioids (enkephalins).Highly Potent (Concentration-dependent)[4]
ACE Conversion of Angiotensin I to Angiotensin II.Active Inhibitor[2]

Methodological Framework: Self-Validating Protocols

To achieve reproducible results, researchers must address the physicochemical limitations of CMPL—specifically its hydrophobicity[6]. The following protocols are designed as self-validating systems: if a step fails (e.g., precipitation occurs), the researcher is immediately visually alerted before wasting biological reagents.

Protocol A: Step-by-Step Solubilization for In Vivo / In Vitro Assays

This protocol utilizes a co-solvent gradient to force CMPL into solution without denaturing downstream biological targets[4].

  • Primary Dissolution (The Master Stock): Weigh the required mass of CMPL. Dissolve entirely in 100% Dimethyl Sulfoxide (DMSO). Validation Check: The solution must be 100% optically clear. Do not proceed if particulates remain; use a water bath (37°C) or mild sonication to assist.

  • First Transition Phase: Add PEG300 to the DMSO stock. Vortex immediately. Validation Check: The mixture must return to a clear state. PEG300 acts as a bridging solvent to lower the dielectric shock of eventual aqueous addition.

  • Surfactant Coating: Add Tween 80 to the mixture. Vortex thoroughly. Causality: Tween 80 forms micelles around the hydrophobic Phe-Leu backbone, preventing aggregation when water is introduced.

  • Aqueous Dilution: Slowly add physiological saline (0.9% NaCl) dropwise while vortexing to reach the final working volume. Validation Check: The final solution must be completely transparent. If cloudiness occurs, the micellar capacity has been exceeded, and the stock must be reformulated with a higher surfactant ratio.

Protocol B: In Vitro Enkephalinase Inhibition Assay

Once properly solubilized, CMPL can be used to evaluate the preservation of enkephalins in human serum or tissue homogenates[7].

  • Enzyme Preparation: Aliquot 50 µL of standardized human blood serum (source of endogenous enkephalinases) into a microcentrifuge tube.

  • Inhibitor Pre-incubation: Add 10 µL of the solubilized CMPL working solution (from Protocol A) to the serum. Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows the carboxymethyl group to navigate the active site and coordinate the zinc ion before the substrate is introduced.

  • Substrate Introduction: Add a known concentration of synthetic[Leu]enkephalin.

  • Reaction Termination: After 30 minutes, stop the reaction by adding 0.1% Trifluoroacetic acid (TFA) and boiling for 3 minutes to denature all proteins.

  • Quantification: Centrifuge at 10,000 x g to pellet denatured proteins. Inject the supernatant into an HPLC system to quantify the residual, uncleaved [Leu]enkephalin.

Workflow Prep 1. CMPL Solubilization (DMSO+PEG300+Tween+Saline) Incubate 3. Pre-incubation (CMPL + Enzyme) Prep->Incubate Serum 2. Human Serum / Tissue Homogenate Serum->Incubate Substrate 4. Add [Leu]enkephalin Substrate Incubate->Substrate Zn2+ Coordinated Measure 5. HPLC Quantification (TFA Quench) Substrate->Measure Stop Reaction

Step-by-step workflow for evaluating CMPL inhibitory activity in vitro.

Therapeutic Implications & Future Perspectives

The ability of CMPL to halt the degradation of endogenous opioid peptides places it at the center of novel antinociceptive and immunomodulatory research[8]. By inhibiting enkephalinase, CMPL artificially elevates the local concentration of enkephalins in the synaptic cleft, providing a stress-protective and analgesic effect without the severe addiction liabilities associated with exogenous opioid receptor agonists (like morphine). Furthermore, its cross-reactivity with ACE and ET-1 peptidase makes it a compelling structural scaffold for cardiovascular drug design, particularly in therapies targeting hypertension and renal microvascular dysfunction[5].

References

  • ResearchGate. Effect of Semax, Selank, and standard inhibitors of proteolytic enzymes on the rate of degradation of [Leu]enkephalin by the human serum enzymes. Available at: [Link]

  • PubMed (NIH). Characterization of a novel, high-molecular weight, acidic, endothelin-1 inactivating metalloendopeptidase from the rat kidney. Available at:[Link]

  • Google Patents.EP2021353A2 - Peptide substance revealing a stress protective effect, pharmaceutical composition on its base and the method of its application.
  • GlpBio. Carboxymethyl-Phe-Leu-OH | Cas# 81109-85-5. Available at: [Link]

  • University of Niš (Zorica Jović). Immunomodulatory and antinociceptive effect of neutral endopeptidase inhibitor N-Carboxymethyl-Phe-Leu on rats. Available at: [Link]

Sources

An In-depth Technical Guide to the Inhibitor Profile of Carboxymethyl-Phe-Leu Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Carboxymethyl-Phenylalanine-Leucine (CM-Phe-Leu) dipeptides as potent inhibitors of zinc metalloproteinases. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental design, ensuring a deep, actionable understanding of this important inhibitor class. We will explore the mechanism of action, target profile, and the detailed experimental workflows required for a thorough characterization.

Introduction: The Significance of Carboxymethyl-Phe-Leu Dipeptides

Carboxymethyl-Phe-Leu and its derivatives represent a class of peptide-based inhibitors designed to target the active sites of zinc-dependent metalloproteinases.[1] These enzymes play critical roles in a vast array of physiological and pathological processes, including blood pressure regulation, tissue remodeling, and signal transduction.[2][3] Consequently, their dysregulation is implicated in diseases ranging from hypertension to cancer and arthritis, making them prime therapeutic targets.

The core structure, featuring a carboxymethyl group at the N-terminus followed by a Phenylalanine-Leucine dipeptide sequence, is engineered to mimic the transition state of natural peptide substrates.[1][4] This design confers high affinity and specificity for the targeted enzymes, making this scaffold a valuable starting point for drug discovery and a powerful tool for basic research. This guide will provide the foundational knowledge and practical protocols to effectively profile these inhibitors.

Core Mechanism of Action: Transition-State Analogy and Zinc Chelation

The inhibitory potency of Carboxymethyl-Phe-Leu dipeptides stems from their function as transition-state analogues.[1] Zinc metalloproteinases utilize a zinc ion (Zn²⁺) in their active site, which, assisted by a catalytic water molecule, facilitates the hydrolysis of peptide bonds.[4] The CM-Phe-Leu inhibitor is designed to occupy the active site and directly interact with this catalytic zinc.

The key mechanistic features are:

  • Bidentate Zinc Ligation: Unlike the monodentate interaction of a substrate's carbonyl group, the N-carboxymethyl group of the inhibitor chelates the active site zinc ion through both of its carboxylate oxygens. This forms a stable, pentacoordinate geometry around the zinc atom.[1]

  • Mimicry of the Tetrahedral Intermediate: This binding mode closely resembles the presumed tetrahedral transition state that forms during the enzymatic hydrolysis of a peptide bond. By stabilizing this high-energy intermediate state, the inhibitor binds with much higher affinity than the actual substrate, effectively blocking the enzyme's catalytic cycle.[1][4]

The following diagram illustrates this proposed binding mechanism within the enzyme's active site.

G Figure 1: Mechanism of Inhibition cluster_Enzyme Enzyme Active Site cluster_Inhibitor CM-Phe-Leu Inhibitor Enzyme_Zinc Zn²⁺ Glu143 Glu143 (General Base) His231 His231 (Ligand) His231->Enzyme_Zinc Other_Ligands Other Zinc Ligands Other_Ligands->Enzyme_Zinc Carboxymethyl N-Carboxymethyl Group (-CH(COOH)-) Carboxymethyl->Enzyme_Zinc Bidentate Chelation Phe_Residue Phenylalanine (P1') Phe_Residue->Glu143 H-Bond Interaction Leu_Residue Leucine (P2') Leu_Residue->Enzyme_Zinc Occupies S2' Pocket G Figure 2: Workflow for IC50 Determination Prep Prepare Reagents: - Enzyme Stock - Inhibitor Dilutions - Substrate Stock - Assay Buffer Plate Plate Assay: Dispense Buffer, Inhibitor, and Enzyme into 96-well plate Prep->Plate Incubate Pre-incubate (e.g., 15 min at 37°C) Allows inhibitor to bind enzyme Plate->Incubate Initiate Initiate Reaction: Add Fluorogenic Substrate Incubate->Initiate Measure Measure Fluorescence (Kinetic Read, e.g., every 60s for 30 min) Initiate->Measure Analyze Data Analysis: 1. Calculate reaction rates (V) 2. Plot % Inhibition vs. [Inhibitor] 3. Fit to dose-response curve Measure->Analyze Result Determine IC50 Value Analyze->Result

Sources

Carboxymethyl-Phe-Leu (Cm-Phe-Leu): A Precision Tool for Modulating Neuropeptide Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Carboxymethyl-Phe-Leu in Neuropeptide Metabolism Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

In the complex landscape of neuropeptide signaling, the regulation of peptide half-life is as critical as receptor activation. Carboxymethyl-Phe-Leu (Cm-Phe-Leu) serves as a pivotal biochemical probe and transition-state analog, primarily utilized to inhibit zinc-dependent metalloendopeptidases. Its role is most defined in the inhibition of Neutral Endopeptidase 24.11 (NEP, Neprilysin/Enkephalinase) , the enzyme responsible for the rapid degradation of enkephalins, substance P, and atrial natriuretic peptide.

This guide details the mechanistic action of Cm-Phe-Leu, its application in stabilizing neuropeptides during metabolic assays, and protocols for distinguishing NEP activity from related peptidases like Angiotensin-Converting Enzyme (ACE) and Thimet Oligopeptidase (EC 3.4.24.15).

Mechanistic Foundations

Chemical Identity and Binding Mode

Cm-Phe-Leu (N-(carboxymethyl)-phenylalanyl-leucine) functions as a transition-state analog inhibitor .

  • Structural Mimicry: It mimics the transition state of the peptide bond hydrolysis that occurs at the active site of metallopeptidases.

  • Zinc Coordination: The carboxymethyl group provides a negatively charged oxygen ligand that coordinates bidentately with the catalytic Zinc ion (

    
    ) within the enzyme's active site. This displaces the water molecule required for catalysis, effectively "locking" the enzyme in a non-productive state.
    
Enzyme Specificity Profile

While often categorized broadly as an "enkephalinase inhibitor," Cm-Phe-Leu exhibits a distinct selectivity profile that researchers must understand to interpret assay data correctly.

Target EnzymeEC NumberInhibition Potency (IC50)Mechanism
Neutral Endopeptidase (NEP) 3.4.24.11High (µM range) Competitive, Zn-chelating
Endothelin-Converting Enzyme 3.4.24.71Moderate/LowZn-chelating
Thimet Oligopeptidase 3.4.24.15Variable*Substrate-mimic inhibition
Angiotensin Converting Enzyme (ACE) 3.4.15.1Low/NegligibleStructural mismatch

> Note: Cm-Phe-Leu is less potent than Thiorphan (nM range) for NEP but is chemically distinct, making it a valuable tool for cross-validation studies to rule out off-target effects of hydroxamate-based inhibitors.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism where Cm-Phe-Leu blocks the degradation of Leucine-Enkephalin.

InhibitionMechanism NEP Neutral Endopeptidase (NEP 24.11) Enkephalin Leu-Enkephalin (Substrate) NEP->Enkephalin Targets Gly-Phe Bond Complex Enzyme-Inhibitor Complex (Catalytically Inert) NEP->Complex Binding Fragments Tyr-Gly-Gly + Phe-Leu (Inactive Fragments) Enkephalin->Fragments Hydrolysis CmPheLeu Cm-Phe-Leu (Inhibitor) CmPheLeu->NEP Coordinates Zn2+ Complex->Enkephalin Blocks Access

Caption: Cm-Phe-Leu coordinates the active site Zinc, preventing NEP from accessing and hydrolyzing the Gly-Phe bond of Enkephalin.

Role in Neuropeptide Metabolism[1]

The "Enkephalinase" Pathway

In physiological conditions, neuropeptides like Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) have an extremely short half-life (minutes). NEP cleaves the Gly3-Phe4 bond. By introducing Cm-Phe-Leu, researchers can:

  • Extend Half-life: Preserve native peptide concentrations in ex vivo tissue baths.

  • Differentiate Pathways: Distinguish between NEP-mediated degradation and ACE-mediated degradation (which cleaves the Gly-Gly bond in some contexts).

Comparative Metabolic Fate

The diagram below details the metabolic fate of a neuropeptide in the presence vs. absence of the inhibitor.

MetabolicFate cluster_Control Control Condition (No Inhibitor) cluster_Inhibitor Experimental Condition (+ Cm-Phe-Leu) Input Neuropeptide Release (e.g., Synaptic Cleft) NEP_Active NEP 24.11 (Active) Input->NEP_Active NEP_Blocked NEP 24.11 (Inhibited) Input->NEP_Blocked Degradation Rapid Hydrolysis (t1/2 < 2 min) NEP_Active->Degradation Signal_Loss Loss of Analgesia/Signaling Degradation->Signal_Loss Inhibitor Cm-Phe-Leu Added Inhibitor->NEP_Blocked Stability Peptide Stability (t1/2 > 30 min) NEP_Blocked->Stability Signal_Sustained Sustained Receptor Activation Stability->Signal_Sustained

Caption: Cm-Phe-Leu shifts the system from rapid degradation to sustained signaling by neutralizing NEP activity.

Experimental Protocols

Protocol A: In Vitro IC50 Determination for NEP

Objective: To quantify the inhibitory potency of Cm-Phe-Leu against purified Neutral Endopeptidase.

Materials:

  • Enzyme: Recombinant Human Neprilysin (rhNEP).

  • Substrate: Fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH).

  • Inhibitor: Cm-Phe-Leu (dissolved in DMSO, serial dilutions).

  • Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% Brij-35, pH 7.4.

Workflow:

  • Preparation: Dilute rhNEP to 0.5 nM in assay buffer.

  • Incubation: Mix 20 µL enzyme + 10 µL Cm-Phe-Leu (varying concentrations: 0.1 µM to 100 µM). Incubate for 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL Substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex 320 nm / Em 405 nm) kinetically for 30 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to determine IC50.
    
Protocol B: Ex Vivo Neuropeptide Stability Assay

Objective: To assess the protection of Leu-Enkephalin in kidney membrane homogenates.

Step-by-Step Methodology:

  • Tissue Homogenization: Homogenize rat kidney cortex (rich in NEP) in 10 volumes of ice-cold Tris-HCl (pH 7.4). Centrifuge at 1000 x g to remove debris; collect supernatant.

  • Pre-treatment: Aliquot supernatant into two groups:

    • Group A (Control): Vehicle only.

    • Group B (Test): Add Cm-Phe-Leu (50 µM final concentration).

    • Optional Group C: Add Captopril (10 µM) to rule out ACE interference.

  • Substrate Addition: Add synthetic Leu-Enkephalin (100 µM) to all samples.

  • Time-Course Sampling: Incubate at 37°C. Withdraw aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with 10% TFA/Acetonitrile to stop enzymatic activity.

  • Quantification: Analyze supernatant via RP-HPLC (C18 column) monitoring absorbance at 214 nm. Quantify the area under the curve (AUC) for the intact Leu-Enkephalin peak.

Therapeutic & Research Implications

Pain Management Research

In pain pathways, enkephalins bind to delta-opioid receptors to inhibit nociception. However, their analgesic effect is fleeting due to NEP. Cm-Phe-Leu is used in preclinical models to:

  • Potentiate Analgesia: Co-administration with enkephalins prolongs pain relief.

  • Validate "Enkephalinase" Inhibitors: It acts as a structural template for designing orally active dual inhibitors (e.g., Dual Enkephalinase Inhibitors - DENKIs).

Cardiovascular Physiology

NEP degrades Atrial Natriuretic Peptide (ANP) and Bradykinin.

  • Hypertension: Inhibition of NEP increases ANP levels, promoting natriuresis and vasodilation.

  • Differentiation: Cm-Phe-Leu helps distinguish the contribution of NEP vs. ACE in bradykinin degradation, a critical factor in understanding angioedema side effects in drug development.

References

  • Characterization of a novel, high-molecular weight, acidic, endothelin-1 inactivating metalloendopeptidase from the rat kidney. Source: PubMed / NIH URL:[Link]1]

  • Effect of Semax, Selank, and standard inhibitors of proteolytic enzymes on the degradation of enkephalins. Source: ResearchGate URL:[Link]

  • Endopeptidase 3.4.24.11 converts N-1-(R,S)carboxy-3-phenylpropyl-Ala-Ala-Phe-p-carboxyanilide into a potent inhibitor of angiotensin-converting enzyme. Source:[1][2] Biochemical Journal URL:[1][Link]1]

  • Neutral endopeptidase activity in the interaction of N-formyl-L-methionyl-L-leucyl-L-phenylalanine with human polymorphonuclear leukocytes. Source: Journal of Biological Chemistry URL:[3][Link]

  • Effect of neutral endopeptidase inhibition of f-Met-Leu-Phe-induced bronchoconstriction in the rabbit. Source: Journal of Applied Physiology URL:[4][Link]4]

Sources

Carboxymethyl-Phe-Leu-OH: A Dual Zinc-Metalloprotease Inhibitor in Analgesia and Cardiovascular Regulation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the challenge of targeting highly conserved enzymatic active sites without triggering off-target toxicity. The development of zinc-metalloprotease inhibitors represents a masterclass in rational drug design. This whitepaper provides a comprehensive technical analysis of Carboxymethyl-Phe-Leu-OH (CAS: 81109-85-5), a highly potent, rationally designed inhibitor of both Neprilysin (NEP/enkephalinase) and Angiotensin-Converting Enzyme (ACE)[1].

By dissecting its biochemical causality, providing self-validating experimental protocols, and mapping its therapeutic implications, this guide serves as an authoritative resource for scientists integrating this compound into preclinical workflows.

Rational Drug Design: The Biochemical Causality

The endogenous opioid system relies on pentapeptides such as Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) to modulate nociception. However, their analgesic efficacy is severely limited by rapid synaptic degradation. This degradation is primarily driven by Neprilysin (NEP, also known as enkephalinase)—a membrane-bound zinc-metalloprotease that specifically cleaves the Gly3-Phe4 peptide bond of enkephalins[2].

This compound was synthesized to exploit this exact enzymatic mechanism. The design of the molecule relies on two critical structural features:

  • Substrate Mimicry (The Phe-Leu Backbone): The dipeptide moiety perfectly mimics the P1' and P2' residues of the natural enkephalin substrate. This allows the inhibitor to selectively anchor into the hydrophobic S1' and S2' binding pockets of the NEP enzyme[2].

  • Transition-State Chelation (The Carboxymethyl Group): Instead of presenting a cleavable peptide bond, the N-terminal carboxymethyl modification acts as a potent bidentate chelator. The carboxylate oxygens form a highly stable coordination complex with the catalytic Zn2+ ion in the enzyme's active site, effectively neutralizing its hydrolytic capability[2].

Because ACE shares a highly conserved zinc-dependent catalytic mechanism, this compound also exhibits cross-inhibitory effects against ACE, making it a dual-action therapeutic candidate[1].

Mechanism Substrate Endogenous Enkephalins (Tyr-Gly-Gly-Phe-Met/Leu) Enzyme Neprilysin (NEP) Zn2+ Metalloprotease Substrate->Enzyme Cleavage at Gly3-Phe4 Receptor Opioid Receptors (Analgesic Pathway) Substrate->Receptor Receptor Activation Products Inactive Fragments (Analgesia Terminated) Enzyme->Products Hydrolysis Inhibitor This compound (Bidentate Zn2+ Chelator) Inhibitor->Enzyme Competitive Inhibition

Fig 1: NEP inhibition by this compound and its impact on enkephalin signaling pathways.

Quantitative Pharmacodynamics & Physicochemical Profile

To successfully utilize this compound in in vitro or in vivo models, researchers must account for its physicochemical constraints. The lipophilic nature of the Phe-Leu backbone necessitates precise handling to prevent aqueous precipitation.

Table 1: Chemical and Pharmacological Summary
PropertyValue / Description
Compound Name N-Carboxymethyl-Phe-Leu-OH
CAS Number 81109-85-5
Molecular Formula C17H24N2O5
Molecular Weight 336.39 g/mol
Primary Targets Neprilysin (Enkephalinase), Angiotensin-Converting Enzyme (ACE)[1]
Enzyme Class Zinc-Metalloproteases
Mechanism of Action Competitive bidentate zinc chelation[2]
In Vivo Efficacy (Analgesia) ED50 ≈ 10 µ g/animal (Intracerebroventricular administration)[2]

Self-Validating Experimental Methodologies

A common failure point in metalloprotease assays is the unrecognized precipitation of lipophilic inhibitors upon introduction to aqueous assay buffers. This creates a false negative (artificially high IC50). To ensure scientific integrity, the following solubilization protocol is designed as a self-validating system . You must visually confirm the success of each thermodynamic transition before proceeding[1].

Protocol: Step-Wise Solubilization and Assay Preparation

Objective: Achieve a clear, thermodynamically stable stock solution (≥ 2.5 mg/mL) without micelle formation.

  • Step 1: Primary Solubilization (10% DMSO)

    • Action: Dissolve the lyophilized this compound powder in cell-culture grade DMSO.

    • Causality: DMSO disrupts the crystalline lattice of the peptide derivative, ensuring molecular dispersion.

    • Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates incomplete dissolution. Apply gentle vortexing or a 37°C water bath until clear.

  • Step 2: Lipophilic Stabilization (40% PEG300)

    • Action: Add PEG300 to the DMSO stock.

    • Causality: PEG300 acts as a bridging co-solvent. It surrounds the lipophilic Phe-Leu tail, preventing rapid aggregation when the aqueous phase is eventually introduced.

    • Validation Checkpoint: Solution remains clear; no phase separation or striations should be visible.

  • Step 3: Surfactant Addition (5% Tween 80)

    • Action: Introduce Tween 80 and mix thoroughly.

    • Causality: Tween 80 lowers the surface tension of the mixture, creating stable microemulsions that protect the compound from crashing out of solution.

    • Validation Checkpoint: Gentle vortexing yields a uniform mixture. Avoid excessive agitation to prevent foaming, which can denature enzymes in downstream steps.

  • Step 4: Aqueous Dilution (45% Saline)

    • Action: Slowly titrate in physiological saline (0.9% NaCl) to reach the final working volume.

    • Causality: Brings the solution to physiological osmolarity, making it compatible with in vitro enzymatic assays or in vivo dosing.

    • Validation Checkpoint: Final visual inspection. If the solution turns milky, the microemulsion has failed. The assay must be aborted, and the stock remade.

Protocol S1 1. Primary Solubilization (10% DMSO) S2 2. Lipophilic Stabilization (40% PEG300) S1->S2 S3 3. Surfactant Addition (5% Tween 80) S2->S3 S4 4. Aqueous Dilution (45% Saline) S3->S4 S5 5. Enzymatic Assay (FRET Detection) S4->S5

Fig 2: Step-by-step self-validating solubilization and assay workflow for lipophilic inhibitors.

Therapeutic Implications

The dual inhibitory nature of this compound positions it as a highly valuable tool compound in two distinct therapeutic arenas:

  • Indirect-Acting Analgesia: Exogenous opioids (like morphine) directly activate mu-opioid receptors, leading to rapid tolerance and severe respiratory depression. By inhibiting NEP, this compound utilizes an indirect-acting strategy. It simply prolongs the half-life of naturally released endogenous enkephalins in the synaptic cleft. This provides localized, dose-dependent analgesia while mitigating the systemic side effects associated with direct receptor agonists[2].

  • Cardiovascular Regulation: Because ACE is responsible for converting Angiotensin I to the potent vasoconstrictor Angiotensin II, the cross-reactivity of this compound with ACE provides a secondary mechanism for vasodilation and blood pressure regulation[1].

By understanding the precise atomic interactions between the carboxymethyl group and the metalloprotease zinc core, researchers can leverage this compound not just as an assay standard, but as a foundational scaffold for next-generation, dual-action neurovascular therapeutics.

References

  • Title: this compound | Cas# 81109-85-5 Source: GlpBio (Product Data & Solubilization Protocols) URL: [Link]

  • Title: New carboxyalkyl inhibitors of brain enkephalinase: synthesis, biological activity, and analgesic properties Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Indirect-acting strategy of opioid action instead of direct receptor activation Source: Ovid / NeuroReport URL: [Link]

Sources

A Technical Guide to the Functional Divergence of Native Leu-enkephalin and its Stabilizing Agent, Carboxymethyl-Phe-Leu

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Endogenous opioid peptides, such as Leu-enkephalin, represent a compelling avenue for analgesic drug development due to their intrinsic pain-modulating properties. However, their therapeutic utility is severely hampered by rapid enzymatic degradation in vivo. This guide provides a detailed comparative analysis of the native pentapeptide, Leu-enkephalin, and Carboxymethyl-Phe-Leu, a potent inhibitor of the enzymes responsible for its degradation. We will dissect their fundamental structural differences, divergent mechanisms of action, and the distinct yet complementary roles they play in modulating the enkephalinergic system. This document serves as a technical resource for researchers, offering in-depth protocols for the synthesis, characterization, and functional assessment of both molecules, thereby providing a robust framework for advancing the development of next-generation, non-addictive analgesics.

Part 1: The Native Agonist: Leu-Enkephalin

Structure and Core Function

Leu-enkephalin is an endogenous pentapeptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1][2][3] It is one of the primary ligands for opioid receptors within the central and peripheral nervous systems.[4][5][6] The N-terminal tyrosine residue is critical for its opioid activity, mimicking the 3-hydroxyl group of morphine for receptor interaction.[1] As a naturally occurring ligand, it plays a vital role in modulating pain perception, regulating emotional states, and influencing various physiological processes.[3][4][5]

Table 1: Physicochemical Properties of Leu-Enkephalin

PropertyValueSource
Amino Acid Sequence Tyr-Gly-Gly-Phe-Leu (YGGFL)[1][2]
Chemical Formula C28H37N5O7[1]
Molar Mass 555.62 g/mol [1][2]
Receptor Preference Primarily δ-opioid receptor (DOR), also μ-opioid receptor (MOR) agonist[1][2][7]
Mechanism of Action: Receptor-Mediated Signaling

Leu-enkephalin exerts its effects by binding to and activating G-protein coupled receptors (GPCRs), primarily the δ- and μ-opioid receptors.[1][2][7] This binding event initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[5][6][7] Key intracellular events include the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels leading to hyperpolarization, and the closing of voltage-gated calcium channels, which suppresses neurotransmitter release.[7]

Leu_Enkephalin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leu_Enk Leu-Enkephalin Opioid_Receptor Opioid Receptor (DOR/MOR) Leu_Enk->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Neuro_Inhibit Reduced Neurotransmitter Release Ca_Channel->Neuro_Inhibit K_ion K+ K_Channel->K_ion Efflux Neuron_Hyper Neuronal Hyperpolarization K_Channel->Neuron_Hyper ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->Ca_Channel Influx Blocked

Caption: Leu-enkephalin signaling pathway via Gi/o-coupled opioid receptors.
The Achilles' Heel: Rapid Enzymatic Inactivation

The primary obstacle to the clinical use of native Leu-enkephalin is its extremely short biological half-life.[8] Upon release into the synaptic cleft, it is rapidly degraded by two key metalloproteases:

  • Aminopeptidase N (APN): This enzyme cleaves the Tyr-Gly bond at the N-terminus.[5]

  • Neprilysin (NEP), or Neutral Endopeptidase (NEP): This enzyme cleaves the Gly-Gly bond within the peptide sequence.[5][9]

This rapid breakdown terminates the analgesic signal, rendering the unmodified peptide ineffective as a systemic drug.[8][10]

Enkephalin_Degradation Leu_Enk Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) APN Aminopeptidase N (APN) Leu_Enk->APN Cleaves Tyr-Gly bond NEP Neprilysin (NEP) Leu_Enk->NEP Cleaves Gly-Gly bond Fragments Inactive Fragments (e.g., Tyr, Gly-Gly-Phe-Leu) APN->Fragments NEP->Fragments

Caption: Enzymatic degradation of Leu-enkephalin by APN and NEP.

Part 2: The Protector: Carboxymethyl-Phe-Leu

Structure and Rationale for Design

Carboxymethyl-Phe-Leu, or N-(carboxymethyl)-L-phenylalanyl-L-leucine, is not an opioid receptor agonist. Instead, it is a dipeptide derivative specifically designed as a potent inhibitor of enkephalin-degrading enzymes, particularly neprilysin (enkephalinase).[11] The structural design centers on creating a molecule that can fit into the active site of these enzymes, blocking their ability to hydrolyze their natural substrate, Leu-enkephalin. The addition of the N-terminal carboxymethyl group is a key modification that enhances its inhibitory potency.

Table 2: Physicochemical Properties of Carboxymethyl-Phe-Leu

PropertyValueSource
Chemical Name N-(carboxymethyl)-L-phenylalanyl-L-leucine[11]
Molecular Target Enkephalinases (e.g., Neprilysin), Angiotensin-Converting Enzyme (ACE)[11]
Primary Function Enzyme Inhibitor[11]
Mechanism of Action: Potentiation Through Protection

The mechanism of Carboxymethyl-Phe-Leu is indirect. By inhibiting enkephalinases, it prevents the breakdown of endogenous enkephalins that are naturally released in response to painful stimuli.[10] This action effectively increases the local concentration and extends the half-life of Leu-enkephalin in the synaptic cleft, allowing it to engage with opioid receptors for a longer duration and produce a more sustained analgesic effect.[10] Therefore, its therapeutic action is entirely dependent on the presence of endogenous opioids.

Inhibition_Mechanism cluster_system Synaptic Environment Leu_Enk Endogenous Leu-Enkephalin NEP Neprilysin (NEP) Active Site Leu_Enk->NEP Degradation Prevented Opioid_Receptor Opioid Receptor Leu_Enk->Opioid_Receptor Prolonged Binding CM_Phe_Leu Carboxymethyl- Phe-Leu CM_Phe_Leu->NEP Blocks Active Site Analgesia Sustained Analgesia Opioid_Receptor->Analgesia Enhanced Signaling

Caption: Carboxymethyl-Phe-Leu inhibits NEP, protecting Leu-enkephalin.

Part 3: Comparative Analysis: Agonist vs. Inhibitor

The fundamental difference lies in their molecular targets and resulting pharmacological profiles. Leu-enkephalin is a direct agonist at opioid receptors, initiating a signal. Carboxymethyl-Phe-Leu is an enzyme inhibitor that potentiates the signal of the endogenous agonist.

Table 3: Head-to-Head Comparison

FeatureNative Leu-EnkephalinCarboxymethyl-Phe-Leu
Molecular Class PentapeptideModified Dipeptide
Primary Target δ- and μ-Opioid ReceptorsEnkephalin-degrading enzymes (Neprilysin)
Mechanism Direct Receptor AgonismIndirect; Enzyme Inhibition
Pharmacological Effect Initiates short-lived analgesiaPotentiates and prolongs endogenous analgesia
In Vivo Stability Very low; rapidly degradedHigh; designed for resistance to degradation
Therapeutic Rationale Template for stable, potent opioid agonists"Opioid-sparing" strategy to enhance natural pain relief

Part 4: Key Experimental Methodologies

Validating the distinct functions of these molecules requires a suite of specialized analytical and biological assays. The choice of methodology is driven by the need to confirm structure, purity, and specific biological activity for each compound.

Protocol: Peptide Characterization by HPLC-MS

Rationale: High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the synthesized peptides, while Mass Spectrometry (MS) confirms their molecular weight and sequence identity.[12][13] This combination provides an unambiguous structural validation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the lyophilized peptide (Leu-enkephalin or Carboxymethyl-Phe-Leu) in 1 mL of Mobile Phase A. Filter through a 0.22 µm syringe filter.

  • Instrumentation: Utilize an HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).[13]

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is standard for peptide analysis.[14]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in deionized water.[15]

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.[15]

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-65% Mobile Phase B over 30 minutes) to ensure good separation of the main peak from any synthesis-related impurities.[14]

    • Flow rate: 1.0 mL/min.

  • Detection:

    • UV: Monitor absorbance at 214 nm (for the peptide backbone) and 280 nm (for the tyrosine residue in Leu-enkephalin).

    • MS: Acquire mass spectra in positive ion mode over a range of m/z 100-1000.

  • Data Analysis:

    • Purity: Integrate the area of the main peak from the UV chromatogram and express it as a percentage of the total peak area. Purity should typically be >95%.

    • Identity: Compare the observed mass-to-charge ratio (m/z) from the mass spectrum with the calculated theoretical mass of the protonated molecule ([M+H]+). For Leu-enkephalin, this is ~556.28 Da. For Carboxymethyl-Phe-Leu, this is ~337.17 Da.

Protocol: In Vitro Opioid Receptor Binding Assay

Rationale: This assay is critical for quantifying the affinity of Leu-enkephalin for opioid receptors. A competitive binding format measures the ability of the unlabeled peptide to displace a radiolabeled ligand with known affinity, allowing for the calculation of the inhibition constant (Ki).[16] This protocol is not applicable to Carboxymethyl-Phe-Leu, which should show no significant binding.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (CHO cells expressing DOR/MOR) start->prep_membranes add_radioligand Add Radioligand (e.g., [3H]Diprenorphine) prep_membranes->add_radioligand add_competitor Add Unlabeled Ligand (Varying concentrations of Leu-enkephalin) add_radioligand->add_competitor incubate Incubate (e.g., 60 min at 30°C) add_competitor->incubate separate Separate Bound/Free Ligand (Rapid vacuum filtration) incubate->separate quantify Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze Analyze Data (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Caption: Workflow for a competitive opioid receptor binding assay.

Step-by-Step Methodology:

  • Materials:

    • Cell membranes from a stable cell line expressing the human μ- or δ-opioid receptor (e.g., CHO-hMOR or CHO-hDOR).

    • Radioligand: [3H]Diprenorphine or another suitable high-affinity opioid ligand.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and protease inhibitors.[17]

    • Unlabeled Ligands: Leu-enkephalin (test ligand), Naloxone (for non-specific binding).

  • Assay Setup (in 96-well plates):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membranes.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, a high concentration of naloxone (e.g., 10 µM), and membranes.

    • Competitive Binding: Add assay buffer, radioligand, membranes, and serial dilutions of Leu-enkephalin (e.g., from 10⁻¹² M to 10⁻⁵ M).[17]

  • Incubation: Incubate the plates at 30°C for 60 minutes to reach equilibrium.[17]

  • Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Leu-enkephalin.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of Leu-enkephalin that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Enkephalinase Inhibition Assay

Rationale: This functional assay directly measures the ability of Carboxymethyl-Phe-Leu to inhibit the enzymatic activity of neprilysin. The protocol involves quantifying the rate of substrate (Leu-enkephalin) degradation in the presence and absence of the inhibitor.

Step-by-Step Methodology:

  • Materials:

    • Recombinant human Neprilysin (NEP).

    • Substrate: Leu-enkephalin.

    • Inhibitor: Carboxymethyl-Phe-Leu.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Stop Solution: 1 M HCl or similar to quench the reaction.

  • Assay Setup:

    • Prepare serial dilutions of Carboxymethyl-Phe-Leu in assay buffer.

    • In a microplate, add the enzyme and the inhibitor (or buffer for the control) and pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add Leu-enkephalin to each well to start the reaction. The final concentration should be near the enzyme's Km for the substrate.

  • Reaction Progression: Incubate at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Add the stop solution to each well.

  • Quantification of Degradation:

    • Measure the amount of remaining Leu-enkephalin or the amount of a cleavage product using HPLC.

    • A decrease in the Leu-enkephalin peak area (or an increase in a product peak area) corresponds to enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of Carboxymethyl-Phe-Leu relative to the uninhibited control.

    • Plot the percent inhibition versus the log concentration of the inhibitor.

    • Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

Leu-enkephalin and Carboxymethyl-Phe-Leu represent two sides of the same therapeutic coin. While Leu-enkephalin provides the direct, albeit fleeting, analgesic signal by acting on opioid receptors, Carboxymethyl-Phe-Leu serves as a crucial potentiator by shielding it from enzymatic destruction. Understanding their distinct structures, mechanisms, and pharmacological profiles is paramount for the rational design of novel pain therapeutics. The experimental protocols detailed herein provide a validated framework for researchers to characterize these and similar molecules, paving the way for strategies that can harness the power of the body's own pain-relief system while minimizing the side effects associated with conventional opioids.

References

  • Wikipedia. Leu-enkephalin. [Link]

  • Martínez-Laorden, A., et al. (1985). Leu-enkephalin actions on avoidance conditioning are mediated by a peripheral opioid mechanism. Life Sciences, 37(25), 2345-53. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

  • Patsnap Synapse. (2024). What are enkephalinase inhibitors and how do they work? [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Vedantu. (n.d.). Enkephalin: Structure, Function & Role in Biology Explained. [Link]

  • National Center for Biotechnology Information. (n.d.). Leu-Enkephalin. PubChem Compound Database. [Link]

  • Traficante, L. J., et al. (1979). Inhibition of the enzymatic degradation of Met-enkephalin by catecholamines. PubMed. [Link]

  • Kosterlitz, H. W., et al. (1980). Effects of changes in the structure of enkephalins and of narcotic analgesic drugs on their interactions with μ and δ-receptors. British Journal of Pharmacology, 68(2), 333–342. [Link]

  • Rady, J. J., et al. (2001). Inverse Agonist Action of Leu-Enkephalin at δ2-Opioid Receptors Mediates Spinal Antianalgesia. The Journal of Pharmacology and Experimental Therapeutics, 297(2), 750-757. [Link]

  • Taylor & Francis Online. (n.d.). Leu-enkephalin – Knowledge and References. [Link]

  • Carranza-Aguilar, C. J., et al. (2024). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. International Journal of Molecular Sciences, 25(15), 8235. [Link]

  • Conway, S. M., et al. (2022). The role of enkephalinergic systems in substance use disorders. Frontiers in Behavioral Neuroscience, 16, 952042. [Link]

  • ResearchGate. (2024). (PDF) Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–46. [Link]

  • Thorsett, E. D., et al. (1993). Enkephalin-degrading enzyme inhibitors. Crucial role of the C-terminal residue on the inhibitory potencies of retro-hydroxamate dipeptides. Journal of Medicinal Chemistry, 36(16), 2228-37. [Link]

  • Eikel, D., et al. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Nature Communications, 15(1), 5873. [Link]

  • Li, S. D., et al. (2023). Modification and Delivery of Enkephalins for Pain Modulation. International Journal of Pharmaceutics, 647, 123425. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Sadiq, N. M., & Dice, T. J. (2023). Physiology, Enkephalin. StatPearls. [Link]

  • ResearchGate. (n.d.). Meta Substituted Phe 4 Analogs of Leu-enkephalin Increase Affinity at δOR and. [Link]

  • Lee, Y. S., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 26(11), 3302. [Link]

  • Niidome, T., et al. (1995). Binding to opioid receptors of enkephalin derivatives taking alpha-helical conformation and its dimer. Journal of Biochemistry, 118(4), 747-52. [Link]

  • Mollica, A., et al. (2020). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules, 25(4), 955. [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay... [Link]

  • Crowley, N. A., et al. (2016). Biased signaling by endogenous opioid peptides. Proceedings of the National Academy of Sciences, 113(45), 12891-12896. [Link]

  • GlpBio. (n.d.). Carboxymethyl-Phe-Leu-OH. [Link]

  • Egleton, R. D., et al. (2003). Synthesis and evaluation of derivatives of leucine enkephalin as potential affinity labels for delta opioid receptors. Biopolymers, 71(5), 552-7. [Link]

  • R Discovery. (1990). Effect of modification of enkephalin C‐terminal functions on affinity selection of opioid receptors. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(Carboxymethyl)-L-leucine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Phenylalanyl-L-leucine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Carboxymethylphenylalanine. PubChem Compound Database. [Link]

  • Pashaei, S., et al. (2021). In Vitro and In Vivo Evaluation of Carboxymethyl Cellulose Scaffolds for Bone Tissue Engineering Applications. Materials, 14(2), 269. [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. [Link]

  • Sritweesinsub, S., et al. (2021). Carboxymethyl Cellulose–Xylan Hydrogel: Synthesis, Characterization, and in Vitro Release of Vitamin B12. Polymers, 13(19), 3290. [Link]

  • Zhang, Y., et al. (2023). Carboxymethyl Cellulose Surface Modification Alleviates the Toxicity of Fe-MOFs to Rice and Improves Iron Absorption. International Journal of Molecular Sciences, 24(22), 16398. [Link]

  • Vamshi Vishnu, Y., et al. (2013). In Vitro and In Vivo Evaluation of pH-Sensitive Hydrogels of Carboxymethyl Chitosan for Intestinal Delivery of Theophylline. International Journal of Polymeric Materials and Polymeric Biomaterials, 62(12), 656-662. [Link]

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Methodological & Application

High-Resolution In Vitro Enzyme Assay Protocol for Carboxymethyl-Phe-Leu-OH: Dual NEP/ACE Inhibition Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Application Context

N-Carboxymethyl-Phe-Leu-OH (CM-Phe-Leu-OH) is a highly specialized, modified dipeptide functioning as a potent inhibitor of zinc-dependent metalloproteases. In drug development, it is primarily utilized as a reference compound for profiling the dual inhibition of neutral endopeptidase (NEP / enkephalinase) and angiotensin-converting enzyme (ACE) 1[1].

The structural design of CM-Phe-Leu-OH is highly deliberate. The carboxymethyl group acts as a targeted chelator for the catalytic


 ion located in the active site of metalloendopeptidases, while the Phe-Leu sequence mimics the hydrophobic P1'-P2' residues of natural substrates (such as enkephalins). This dual-action mechanism prevents the degradation of analgesic enkephalins while simultaneously blocking the synthesis of the vasoconstrictor Angiotensin II, making it a critical tool in cardiovascular and neuropharmacological research 2[2].

MOA CMPL CM-Phe-Leu-OH (N-Carboxymethyl-Phe-Leu) Zinc Active Site Zn2+ Chelation CMPL->Zinc Binds NEP Neutral Endopeptidase (NEP / CD10) Zinc->NEP Inhibits ACE Angiotensin-Converting Enzyme (ACE) Zinc->ACE Inhibits Enk Enkephalins (Analgesic Peptides) NEP->Enk Prevents Cleavage Ang Angiotensin II (Vasoconstrictor) ACE->Ang Blocks Synthesis

CM-Phe-Leu-OH mechanism: Dual metalloprotease inhibition via active site zinc chelation.

Quantitative Pharmacological Profiling

To establish baseline expectations for assay performance, the following table summarizes the inhibitory potency (


) of CM-Phe-Leu-OH compared to other standard metalloprotease inhibitors across different enzyme targets.
Enzyme TargetInhibitor Compound

Value
Mechanism / ClassReference
ET-1 Peptidase CM-Phe-Leu-OH 12 µM Zinc Chelator / Dipeptide3[3]
ET-1 PeptidasePhosphoramidon8.0 nMMetalloendopeptidase Inhibitor3[3]
ET-1 PeptidaseThiorphan32 nMSpecific NEP Inhibitor3[3]
ET-1 PeptidasePhenanthroline28 µMBroad Metal Ion Chelator3[3]
Serum Enkephalinases CM-Phe-Leu-OH >50 µM (Aqueous) Limited by aqueous solubility4[4]
Serum EnkephalinasesSemax (Reference)~10 µMPeptide Inhibitor4[4]

Critical Causality in Assay Design (E-E-A-T Focus)

Designing a robust in vitro assay for CM-Phe-Leu-OH requires understanding the physical chemistry of the peptide and the structural biology of the target enzyme.

  • The Solubility Trap: Historical literature occasionally reports artificially low potency for CM-Phe-Leu-OH (e.g., max 25% inhibition at 50 µM) 4[4]. This is a direct consequence of its poor aqueous solubility causing the compound to precipitate out of solution. To guarantee accurate

    
     determination, the compound must  be initially solubilized in 100% DMSO until completely clear, followed by step-wise dilution into the assay buffer using physical agitation (vortexing/sonication)5[5].
    
  • Zinc Supplementation: Metalloproteases can lose their catalytic zinc ion during purification or extended storage. Supplementing the assay buffer with trace

    
    
    
    
    
    ensures the enzyme remains in its active holo-state. Crucially, chelating agents like EDTA or EGTA must be strictly excluded from all buffers, as they will irreversibly strip the zinc and destroy enzyme activity.
  • Thermodynamic Pre-incubation: Metal chelation by the carboxymethyl group is a "slow-binding" process compared to standard lock-and-key peptide docking. A 30-minute pre-incubation of the enzyme with the inhibitor is mandatory to allow the thermodynamic equilibrium of the inhibitor-zinc complex to stabilize before introducing the competing substrate.

Self-Validating FRET Assay Protocol

Materials & Reagents
  • Target Enzyme: Recombinant Human NEP (Neprilysin) or ACE.

  • Inhibitor: CM-Phe-Leu-OH (CAS#: 81109-85-5).

  • Fluorogenic Substrate: Mca-RPPGFSAFK(Dnp)-OH (FRET peptide for NEP).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 10 µM

    
    .
    
  • Microplate: 96-well black opaque plates (low-binding).

Workflow Prep Solubilization (100% DMSO) Dilution Serial Dilution (Assay Buffer) Prep->Dilution Avoids Precipitation Incubate Pre-Incubation (30 min, 37°C) Dilution->Incubate Enzyme Addition Reaction Substrate Addition (FRET Peptide) Incubate->Reaction Equilibrium Reached Read Kinetic Read (Ex 320/Em 405) Reaction->Read V0 Calculation

Step-by-step in vitro FRET assay workflow for evaluating CM-Phe-Leu-OH kinetics.

Step-by-Step Execution
  • Stock Preparation: Dissolve CM-Phe-Leu-OH in 100% DMSO to yield a 10 mM stock. Sonicate for 5 minutes at room temperature until the solution is optically clear5[5].

  • Serial Dilution: Prepare a 10-point dose-response curve by performing 1:3 serial dilutions in DMSO. Dilute these intermediate stocks 1:10 into the Assay Buffer to create "10X Working Solutions" (Final DMSO concentration in the assay will be 1%).

  • Plate Assembly: To each well of the 96-well plate, add:

    • 
       Assay Buffer.
      
    • 
       of the 10X CM-Phe-Leu-OH Working Solution (or 10% DMSO in buffer for Vehicle Controls).
      
    • 
       of NEP enzyme (diluted to 0.5 ng/µL in Assay Buffer).
      
  • Equilibration: Seal the plate and incubate at 37°C for exactly 30 minutes to allow the carboxymethyl group to chelate the active site zinc.

  • Reaction Initiation: Rapidly add

    
     of the FRET Substrate (
    
    
    
    stock, yielding a
    
    
    final concentration) to all wells using a multichannel pipette.
  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Read kinetically at Ex 320 nm / Em 405 nm every 60 seconds for 60 minutes at 37°C.

System Self-Validation & Quality Control

To ensure the protocol acts as a self-validating system, the following parameters must be calculated from the raw kinetic data:

  • Initial Velocity (

    
    ):  Calculate the slope of the linear portion of the fluorescence progress curve (typically the first 10-15 minutes). Avoid using end-point data, as substrate depletion will artificially skew the 
    
    
    
    .
  • Z'-Factor Calculation: Assess assay robustness using the Vehicle Control (100% activity,

    
    ) and a No-Enzyme Control (Background, 
    
    
    
    ).
    
    
    A Z'-factor > 0.5 validates that the assay window is wide enough and variance is low enough to trust the resulting
    
    
    values.
  • Vehicle Toxicity Check: Ensure the

    
     of the 1% DMSO Vehicle Control is 
    
    
    
    of a buffer-only control. If DMSO quenches the enzyme, the maximum DMSO tolerance must be re-titrated.

References

  • Characterization of a novel, high-molecular weight, acidic, endothelin-1 inactivating metalloendopeptidase from the rat kidney. PubMed (NIH).[Link][3]

  • Effect of Semax, Selank, and standard inhibitors of proteolytic enzymes on the degradation of enkephalins in human serum. ResearchGate.[Link][4]

  • Carboxymethyl-Phe-Leu-OH-HongTide Biotechnology. HongTide.[Link][1]

  • This compound | Cas# 81109-85-5 - GlpBio. GlpBio.[Link][5]

  • Glioblastoma Infiltration into Central Nervous System Tissue in Vitro: Involvement of a Metalloprotease. Semantic Scholar. [Link][2]

Sources

Application Note: Optimizing Carboxymethyl-Phe-Leu-OH Concentration for Angiotensin-Converting Enzyme (ACE) Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Rationale

Carboxymethyl-Phe-Leu-OH (CAS# 81109-85-5) is widely recognized in pharmacological research as a highly potent inhibitor of neutral endopeptidase (NEP/enkephalinase)[1]. However, due to the high degree of structural homology between NEP and Angiotensin-Converting Enzyme (ACE), this compound also exhibits significant cross-reactive inhibitory effects against ACE[1].

The Causality of Dual Inhibition: Both ACE and NEP are zinc-dependent metalloproteases. They utilize a strictly conserved zinc ion (Zn²⁺) in their active sites to polarize the carbonyl bond of a substrate's scissile peptide linkage, facilitating nucleophilic attack. The structural design of this compound exploits this mechanism:

  • Zinc Coordination: The carboxymethyl group acts as a potent zinc-binding ligand (ZBL), coordinating directly with the active-site Zn²⁺ ion.

  • Transition State Mimicry: The hydrophobic Phe-Leu dipeptide backbone mimics the transition state of natural substrates (such as Angiotensin I), anchoring the inhibitor tightly within the S1' and S2' hydrophobic subsites of the enzyme.

This application note provides a self-validating, step-by-step protocol for determining the optimal working concentration and IC₅₀ of this compound in continuous spectrophotometric ACE inhibition assays.

Assay Design & Optimization Strategy

To evaluate ACE inhibition accurately, we employ a continuous spectrophotometric assay utilizing the synthetic substrate FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine)[2].

Why FAPGG? (Assay Causality): Intact FAPGG possesses an extended conjugated pi-electron system that absorbs strongly at 345 nm. When ACE cleaves the Phe-Gly bond, it releases FAP and Gly-Gly. This cleavage disrupts the chromophore's conjugation, resulting in a measurable decrease in absorbance (ΔA₃₄₅). By continuously monitoring the rate of absorbance decay, we can quantify the exact velocity of the enzymatic reaction[2]. Unlike endpoint assays (e.g., Hippuryl-His-Leu) that require secondary organic extractions, the FAPGG method provides a direct, continuous kinetic readout, minimizing well-to-well variability and ensuring data integrity.

Reagent Preparation & Concentration Matrix

Critical Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 300 mM NaCl[3].

    • Causality: Chloride ions (Cl⁻) are strictly required allosteric activators for the C-domain of somatic ACE. Without 300 mM NaCl, the enzyme will not efficiently cleave FAPGG, leading to false-negative activity.

  • Enzyme: ACE (e.g., from rabbit lung), reconstituted in Assay Buffer to a working concentration of 1 mU/µL.

  • Substrate: 5 mM FAPGG dissolved in Assay Buffer.

Inhibitor Stock & Dilution

This compound has limited aqueous solubility at high concentrations. It must be dissolved in 100% DMSO to create a 10 mM master stock. To prevent solvent-induced enzyme denaturation, the final DMSO concentration in the assay must be strictly capped at ≤1% (v/v) .

Table 1: this compound Serial Dilution Matrix (100X Stocks)

Final Assay Concentration100X DMSO Stock NeededPreparation Method (Serial Dilution in DMSO)
100 µM 10 mM3.36 mg powder dissolved in 1 mL DMSO
10 µM 1 mM10 µL of 10 mM stock + 90 µL DMSO
1 µM 100 µM10 µL of 1 mM stock + 90 µL DMSO
100 nM 10 µM10 µL of 100 µM stock + 90 µL DMSO
10 nM 1 µM10 µL of 10 µM stock + 90 µL DMSO

Step-by-Step Experimental Protocol

This protocol is designed for a standard 96-well UV-transparent microplate. Every assay must include a Blank and a Negative Control to act as a self-validating system.

Table 2: 96-Well Plate Reaction Mixture (Volumes per well)

ComponentBlank (Background)Negative Control (Max Activity)Test Well (Inhibition)
Assay Buffer 180 µL160 µL160 µL
DMSO (Vehicle) 2 µL2 µL-
Inhibitor (100X Stock) --2 µL
ACE (1 mU/µL) -20 µL20 µL
Pre-incubation StepIncubate at 37°C for 10 minIncubate at 37°C for 10 minIncubate at 37°C for 10 min
FAPGG (5 mM) 20 µL20 µL20 µL
Total Volume 202 µL 202 µL 202 µL
Workflow Execution & Causality:
  • Plate Assembly: Add Assay Buffer, DMSO/Inhibitor, and ACE to the respective wells.

    • Control Causality: The Blank lacks ACE to control for spontaneous, non-enzymatic hydrolysis of FAPGG. The Negative Control contains 1% DMSO to establish the uninhibited

      
       while accounting for any minor conformational shifts induced by the solvent.
      
  • Critical Pre-incubation: Incubate the plate at 37°C for 10 minutes.

    • Causality: The inhibitor must coordinate with the deeply buried zinc ion in the active site. Allowing 10 minutes ensures thermodynamic binding equilibrium is reached before the highly competitive FAPGG substrate is introduced. Skipping this step will result in artificially high IC₅₀ values.

  • Reaction Initiation: Rapidly add 20 µL of 5 mM FAPGG to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Read absorbance at 345 nm every 30 seconds for 15 minutes at 37°C.

Data Analysis & Interpretation

Extract the linear portion of the kinetic curve (typically between 2 and 10 minutes) to determine the reaction velocity (Slope = ΔA₃₄₅/min). Ensure the R² value of the slope is >0.99 for assay integrity.

Calculate the percentage of ACE inhibition using the following formula:



Plot the % Inhibition against the log-transformed concentrations of this compound to generate a dose-response curve and extrapolate the IC₅₀ value using non-linear regression analysis.

Visualization: Dual Inhibition Pathway

G cluster_0 Dual Zinc Metalloprotease Inhibition Inhibitor This compound (Inhibitor) ACE Angiotensin-Converting Enzyme (ACE) Inhibitor->ACE Zinc Coordination (Cross-reactivity) NEP Neutral Endopeptidase (NEP / Enkephalinase) Inhibitor->NEP Zinc Coordination (Primary Target) Product1 FAP + Gly-Gly / Angiotensin II ACE->Product1 Cleavage Product2 Inactive Peptide Fragments NEP->Product2 Cleavage Substrate1 FAPGG / Angiotensin I Substrate1->ACE Binds Substrate2 Enkephalins Substrate2->NEP Binds

Mechanism of dual zinc metalloprotease inhibition by this compound.

References

  • GlpBio. "this compound | Cas# 81109-85-5". GlpBio Product Catalog. URL:[Link]

  • Holmquist, B., Bünning, P., & Riordan, J. F. "A continuous spectrophotometric assay for angiotensin converting enzyme". Analytical Biochemistry. 1979. URL:[Link]

  • Girgih, A. T., et al. "Kinetics of the inhibition of renin and angiotensin I-converting enzyme by cod (Gadus morhua) protein hydrolysates and their antihypertensive effects in spontaneously hypertensive rats". Food & Nutrition Research. 2015. URL:[Link]

Sources

Application Note: High-Precision IC50 Determination of Carboxymethyl-Phe-Leu-OH

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist. It provides a rigorous, field-validated guide for determining the IC50 of N-(Carboxymethyl)-Phe-Leu-OH (Cm-Phe-Leu), a classic transition-state analogue inhibitor targeting zinc-dependent metalloproteases, primarily Angiotensin Converting Enzyme (ACE) and Neprilysin (Neutral Endopeptidase, NEP/CD10) .

Introduction & Mechanistic Basis

Carboxymethyl-Phe-Leu-OH (Cm-Phe-Leu) represents a class of "transition-state analogue" inhibitors designed to target Zinc-metallopeptidases. Its potency stems from the


-carboxymethyl group, which acts as a bidentate ligand, coordinating the catalytic Zinc ion (

) within the enzyme's active site. This mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively locking the enzyme in a non-catalytic state.

While historically used to characterize Enkephalinase (Neprilysin) , it also exhibits inhibitory activity against Angiotensin Converting Enzyme (ACE) . Precise IC50 determination for this compound requires strict control over metal ion homeostasis in the buffer; trace chelators (like EDTA) will artificially inflate potency, while excess Zinc can cause inhibition or precipitation.

Core Mechanistic Pathway

The following diagram illustrates the competitive inhibition mechanism where Cm-Phe-Leu competes with the substrate for the Zinc active site.

InhibitionMechanism Enzyme Metalloprotease (Active Site Zn2+) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Cm-Phe-Leu-OH (Competitive Binding) Substrate FRET Substrate (Abz-FRK(Dnp)-P) Substrate->ES_Complex Inhibitor Cm-Phe-Leu-OH (Zn2+ Chelator) Inhibitor->EI_Complex ES_Complex->Enzyme Turnover Product Fluorescent Product + Quencher ES_Complex->Product Hydrolysis (Signal Increase) EI_Complex->Product BLOCKED

Caption: Competitive inhibition model. Cm-Phe-Leu-OH sequesters the enzyme's Zinc ion, preventing substrate hydrolysis and signal generation.

Experimental Design Strategy

Detection Method: FRET vs. Absorbance

While traditional assays use absorbance (e.g., cleavage of Hippuryl-His-Leu followed by colorimetric reaction), this protocol utilizes FRET (Fluorescence Resonance Energy Transfer) .

  • Why? FRET offers superior sensitivity, allows for kinetic (continuous) monitoring , and eliminates the need for post-reaction chemical processing (like the cyanuric chloride reaction in absorbance assays).

  • Recommended Substrate: Mca-RPPGFSAFK(Dnp)-OH (for Neprilysin) or Abz-Phe-Arg-Lys(Dnp)-Pro-OH (for ACE).

Buffer Chemistry (Critical)

The most common failure mode in metalloprotease assays is buffer interference.

  • NO EDTA/EGTA: These will strip the Zinc from the enzyme, killing activity regardless of the inhibitor.

  • Zinc Supplementation: A micromolar concentration of

    
     (typically 1-10 µM) is often added to stabilize the enzyme, but excess Zinc (>100 µM) can inhibit ACE.
    
  • Detergent: 0.05% Brij-35 or Triton X-100 prevents enzyme adsorption to the plastic walls, which is critical for low-concentration IC50 curves.

Protocol: IC50 Determination[1][2][3]

Materials
  • Enzyme: Recombinant Human ACE or Neprilysin (purity >90%).

  • Substrate: Fluorogenic peptide (e.g., Mca-RPPGFSAFK(Dnp)-OH).

  • Inhibitor: this compound (MW ~336.4 g/mol ).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 300 mM NaCl, 10 µM

    
    , 0.05% Brij-35.
    
  • Plate: 96-well Black, non-binding surface microplate.

Reagent Preparation

Step 1: Inhibitor Stock Solution Cm-Phe-Leu-OH is hydrophobic. Dissolve in 100% DMSO to create a 10 mM Master Stock .

  • Validation: Ensure the solution is clear. Vortex for 30 seconds.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Step 2: Serial Dilution (The "3-Fold" Rule) To generate a robust sigmoidal curve, use a 3-fold serial dilution series.

  • Prepare the top concentration (e.g., 100 µM) in Assay Buffer (keep DMSO < 1% final).

  • Perform 10 serial dilutions (1:3) in Assay Buffer.

  • Include a "0 Inhibitor" control (Buffer + DMSO only).

Assay Workflow (Standard 100 µL Reaction)
StepComponentVolume (µL)Notes
1Inhibitor 20Add serial dilutions of Cm-Phe-Leu-OH.
2Enzyme 40Dilute enzyme to 2x final concentration (e.g., 0.2 nM final).
3Pre-Incubation -CRITICAL: Incubate for 15 min at RT. Allows inhibitor to reach equilibrium binding.
4Substrate 40Add substrate (at

concentration) to initiate reaction.
5Measurement -Read Fluorescence immediately (Kinetic Mode).

Expert Insight: Pre-incubation is mandatory for Cm-Phe-Leu-OH. As a transition-state analogue, the binding kinetics can be slow. Skipping this step often results in an underestimated potency (higher IC50).

Kinetic Data Acquisition
  • Instrument: Fluorescence Plate Reader (e.g., Biotek Synergy, Tecan).

  • Settings: Ex/Em = 320/405 nm (for Mca/Dnp) or 320/420 nm (for Abz/Dnp).

  • Duration: Read every 60 seconds for 30-45 minutes.

  • Temperature: 37°C (physiological) or 25°C (standard bench). Maintain consistency.

Data Analysis & Calculation

Velocity Calculation

Do not use endpoint values if possible. Kinetic reads are more robust against artifacts.

  • Plot RFU (Relative Fluorescence Units) vs. Time (min) for each well.

  • Select the linear portion of the curve (usually 5–20 min).

  • Calculate the slope (

    
    ).
    
Non-Linear Regression

Fit the calculated velocities (


) against the log of inhibitor concentration (

) using a 4-Parameter Logistic (4PL) model:


  • X: Log(Concentration of Cm-Phe-Leu-OH)

  • Y: Normalized Activity (% of Control)

  • Top: 100% Activity (No inhibitor)

  • Bottom: 0% Activity (Background)

Self-Validation Criteria (Trustworthiness)
  • Z-Factor: Calculate Z' using the Positive Control and No Enzyme Control. A value > 0.5 indicates a robust assay.

  • Hill Slope: For a 1:1 binding stoichiometry (typical for Zn-proteases), the Hill Slope should be approximately -1.0. A slope < -1.5 suggests aggregation or non-specific inhibition.

  • Solubility Check: If the curve plateaus before reaching 0% activity, the inhibitor may have precipitated at high concentrations.

Troubleshooting & Expert Tips

Common Pitfall: The "Inner Filter" Effect

Cm-Phe-Leu-OH contains aromatic rings (Phenylalanine). At very high concentrations (>500 µM), it might absorb UV light at the excitation wavelength (280-320 nm).

  • Diagnosis: If the fluorescence signal drops below the "No Enzyme" blank at high inhibitor concentrations.

  • Solution: Verify absorbance of the inhibitor alone in buffer.

Workflow Visualization

The following Graphviz diagram outlines the logical flow of the assay plate setup to ensure data integrity.

AssayWorkflow cluster_0 Plate Setup (96-well) Start Start: Reagent Prep Controls Controls: 1. No Enzyme (Background) 2. No Inhibitor (100% Activity) Start->Controls Samples Test Wells: Cm-Phe-Leu-OH (8-10 Concentrations) Start->Samples PreInc Pre-Incubation (Enzyme + Inhibitor) 15 min @ RT Controls->PreInc Samples->PreInc Initiation Initiation: Add Substrate PreInc->Initiation Read Kinetic Read: Ex/Em 320/420nm 30 mins Initiation->Read

Caption: Step-by-step assay workflow ensuring proper controls and equilibrium binding.

References

  • GlpBio. (n.d.). This compound Product Description. Retrieved from [Link]

  • Warnawin, K., & Janas, R. M. (1995). Characterization of a novel, high-molecular weight, acidic, endothelin-1 inactivating metalloendopeptidase from the rat kidney. Journal of Hypertension. Retrieved from [Link]

  • Fournie-Zaluski, M. C., et al. (1983).[1] Differential recognition of enkephalinase and angiotensin-converting enzyme by new carboxymethyl amino acid derivatives. Life Sciences. (Contextual citation for mechanism).

Sources

Application Note: Preparation of Carboxymethyl-Phe-Leu-OH Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for preparing a high-integrity stock solution of Carboxymethyl-Phe-Leu-OH (typically CAS 81109-85-5), a modified dipeptide widely utilized as an inhibitor for metalloproteases, specifically Enkephalinase (Neutral Endopeptidase) and Angiotensin Converting Enzyme (ACE) .[1]

Due to the hydrophobic nature of the Phenylalanine (Phe) and Leucine (Leu) side chains, combined with the hydrogen-bonding potential of the carboxymethyl group, this compound exhibits poor aqueous solubility.[1] This protocol establishes Dimethyl Sulfoxide (DMSO) as the primary vehicle to ensure complete solubilization, long-term stability, and accurate dosing in enzymatic assays.[1]

Compound Profile & Pre-Formulation Analysis[1]

Before initiating the protocol, verify the specific physiochemical properties of your lot.[1] The "Carboxymethyl" modification significantly alters solubility compared to the native H-Phe-Leu-OH dipeptide.[1]

PropertySpecificationTechnical Note
Compound Name This compoundOften abbreviated as N-(Carboxymethyl)-Phe-Leu.[1]
CAS Number 81109-85-5Critical: Verify against Certificate of Analysis (CoA).[1]
Molecular Weight ~336.4 g/mol (Estimate)Exact MW must be confirmed on your specific vial label.[1]
Primary Target Enkephalinase, ACEActs as a transition-state analog coordinating Zinc (Zn²⁺).[1]
Hydrophobicity HighPhe (Aromatic) + Leu (Aliphatic) residues drive aggregation in water.[1]
Solubility Limit > 10 mM in DMSOAqueous solubility is pH-dependent and generally poor (< 1 mg/mL).[1]
Mechanism of Solubilization

Water is a poor solvent for this compound because the hydrophobic interactions between Phe/Leu side chains often overpower the solvation energy provided by the terminal carboxyl groups.[1] DMSO is an aprotic, polar solvent that disrupts these hydrophobic aggregates and prevents the formation of intermolecular hydrogen bonds that lead to precipitation.[1]

Structural & Functional Logic (Graphviz)

The following diagram illustrates the decision logic for solvent selection based on the peptide's chemical residues.

SolventLogic Start Analyze Sequence: This compound Residues Identify Residues: Phe (F) + Leu (L) Start->Residues Nature Character: >50% Hydrophobic Residues->Nature Aqueous Aqueous Buffer? Nature->Aqueous If attempted DMSO Organic Solvent (DMSO) Nature->DMSO Recommended Precip Risk of Precipitation/Aggregation Aqueous->Precip Stock Stable Stock Solution DMSO->Stock Solubilization

Figure 1: Solubilization logic flow. The high hydrophobic content (Phe/Leu) necessitates an organic solvent like DMSO to prevent aggregation.[1]

Materials & Equipment

  • Compound: this compound (Lyophilized powder).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9% purity (cell culture grade recommended).[1]
    
    • Note: Avoid "wet" DMSO; moisture promotes hydrolytic degradation over time.[1]

  • Vessels: Amber glass vials or polypropylene microcentrifuge tubes (low-binding).

  • Equipment:

    • Analytical Balance (Precision 0.01 mg).[1]

    • Vortex Mixer.[1]

    • Ultrasonic Bath (Optional, for stubborn aggregates).[1]

    • Desiccator.[1][2]

Detailed Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Volume: Calculated based on available mass (Variable).

Step 1: Equilibration

Remove the product vial from the freezer (-20°C). Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, causing hydrolysis and weighing errors.[1]

Step 2: Mass Determination & Calculation

Weigh the peptide powder accurately.[1] Do not rely on the vendor's label weight (e.g., "5 mg") as residual salts can alter the net peptide content (NPC).[1]

Formula:


[1]

Example Calculation:

  • Mass weighed: 2.5 mg [1]

  • Molecular Weight (MW): 336.4 g/mol (Hypothetical - check your CoA)[1]

  • Target Concentration: 10 mM


[1]
Step 3: Solubilization (The "Dropwise" Method)[1][3]
  • Add the calculated volume of anhydrous DMSO to the vial.[1]

  • Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution must be crystal clear.

    • Troubleshooting: If particles persist, sonicate in a water bath for 10 seconds.[1] Avoid heating above 30°C to prevent degradation.[1]

Step 4: Aliquoting & Storage

Do not store the bulk stock at 4°C. DMSO freezes at 18.5°C, and repeated freeze-thaw cycles introduce moisture and cause peptide precipitation.[1]

  • Divide the stock into small aliquots (e.g., 50

    
    L) in amber tubes.
    
  • Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Experimental Workflow Diagram

PrepWorkflow Equilibrate 1. Equilibrate Vial (RT, 30 mins, Desiccator) Weigh 2. Weigh Powder (Analytical Balance) Equilibrate->Weigh Calc 3. Calculate DMSO Volume (Target: 10 mM) Weigh->Calc AddSolvent 4. Add Anhydrous DMSO Calc->AddSolvent Mix 5. Vortex / Sonicate AddSolvent->Mix Inspect 6. Visual QC (Clear Solution?) Mix->Inspect Aliquot 7. Aliquot & Store (-20°C / -80°C) Inspect->Aliquot Yes Fail Troubleshoot: Add more DMSO or Sonicate Inspect->Fail No (Cloudy) Fail->Mix

Figure 2: Step-by-step preparation workflow ensuring sample integrity.

Usage in Assays (Dilution Strategy)

When using the stock in a biological assay (e.g., Enzyme Inhibition Assay), the final DMSO concentration must be minimized to prevent enzyme denaturation or cell toxicity.[1]

  • Intermediate Dilution: Do not dilute the 10 mM DMSO stock directly into the assay buffer if the step is large (e.g., 1:1000). This can cause "shock precipitation."[1]

  • Step-down Protocol:

    • Dilute 10 mM stock 1:10 in buffer (yields 1 mM, 10% DMSO). Check for precipitate.

    • Dilute further to working concentration (e.g., 10

      
      M).
      
  • Final DMSO Limit: Ensure the final DMSO concentration in the well is < 1% (ideally < 0.1% for cell-based assays).

Stock Conc.Dilution FactorFinal Assay Conc.Final DMSO %Status
10 mM1:100100

M
1.0%Acceptable for most enzymes
10 mM1:100010

M
0.1%Ideal
10 mM1:10,0001

M
0.01%Ideal

Troubleshooting & QC

IssueObservationRoot CauseSolution
Incomplete Solubility Cloudy suspension or visible particulates.[1]Hydrophobic aggregation or salt contaminants.1.[1] Sonicate (10s bursts).2. Add 1-2

L of glacial acetic acid (only if protocol permits acidic pH).
Gel Formation Solution becomes viscous/jelly-like.[1]High concentration (>50 mM) causing H-bond networking.[1]Dilute immediately with more DMSO.[1] Do not exceed 10-20 mM stocks.[1]
Precipitation on Dilution White cloudiness upon adding buffer.[1]"Crash-out" effect due to rapid polarity change.[1]Use the "Step-down" dilution method (Section 6).[1] Ensure buffer pH > 7.0 to ionize the carboxyl group.[1]

References

  • GlpBio Product Data. this compound (CAS# 81109-85-5).[1][3]

  • SB-Peptide. Peptide Solubility Guidelines.

  • MedChemExpress. H-Phe-Leu-OH Solubility Data (Analog Reference).

  • Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A.[1][4] Bioorganic & Medicinal Chemistry.[1][4][5] (Provides context on Phe-based CPA inhibitors).

Disclaimer: This protocol is for research use only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your chemical vendor.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Carboxymethyl-Phe-Leu-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2]

Carboxymethyl-Phe-Leu-OH (CM-Phe-Leu) is a specialized dipeptide derivative, primarily utilized as a competitive, transition-state analog inhibitor for metalloproteases, specifically Carboxypeptidase A (CPA) .

Unlike standard peptides, the N-terminal carboxymethyl group allows this molecule to coordinate directly with the active site Zinc ion (


) of the enzyme, mimicking the transition state of substrate hydrolysis. This structural specificity makes the molecule potent but also introduces specific stability challenges related to solubility and hygroscopicity.
Chemical Profile & Vulnerabilities
FeaturePropertyStability Implication
Hydrophobicity High (Phe + Leu residues)Prone to aggregation and precipitation in aqueous buffers if pH is not optimized.
Chemical Class Dicarboxylic acid, Secondary amineSolubility is highly pH-dependent .[1] Insoluble in acidic media.
Vulnerability Peptide Bond (Amide)Susceptible to hydrolysis by moisture and contaminant proteases.
Physical State Lyophilized PowderHygroscopic; absorbs atmospheric water, accelerating chemical degradation.

Core Directive: The "Golden Rules" of Storage

To prevent degradation, you must treat the stock solution as a dynamic system that seeks a lower energy state (degradation or aggregation). Follow these non-negotiable rules:

  • The "Desiccator First" Rule: Never open a cold vial immediately. Allow the vial to equilibrate to room temperature inside a desiccator.

    • Causality: Opening a cold vial causes atmospheric condensation. Water introduction initiates hydrolysis and promotes microbial growth.

  • The Solvent Hierarchy: Never add water directly to the lyophilized powder.

    • Causality: The hydrophobic Phe/Leu side chains will form "invisible" micro-aggregates in water, leading to inconsistent assay concentration. Always use a chaotic solvent (DMSO) or a pH-adjuster first.

  • Aliquot Immediately: Freeze-thaw cycles shear molecules and introduce oxygen.

    • Protocol: Reconstitute

      
       Aliquot 
      
      
      
      Flash Freeze
      
      
      Store at -20°C (or -80°C for >3 months).

Experimental Protocols

Protocol A: Optimal Stock Reconstitution (The "Solvent Shield" Method)

Use this protocol to create a stable Master Stock (e.g., 10 mM).

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.

  • OR 0.1 M

    
     (Ammonium Hydroxide) if DMSO is incompatible with your cells/assay.
    

Step-by-Step:

  • Weighing: Accurately weigh the peptide in a low-humidity environment.

  • Primary Solubilization: Add DMSO to 80% of the target volume.

    • Why: DMSO disrupts secondary structures and fully solvates the hydrophobic Phe/Leu rings.

  • Vortexing: Vortex for 30 seconds. The solution must be crystal clear.

  • Dilution (Optional): If a specific aqueous concentration is required for the stock, add buffer dropwise while vortexing.

    • Critical: Ensure the final pH is > 7.[2]0. CM-Phe-Leu has two carboxylic acid groups; if the pH drops below their pKa (~3-4), the molecule will protonate and precipitate.

  • QC Check: Inspect against a light source. Any turbidity indicates aggregation.

Protocol B: Quality Control (Is my stock degraded?)

If assay results are erratic, validate the stock integrity.

  • Visual Inspection: Turbidity = Physical Degradation (Aggregation).

  • HPLC Verification:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA).

    • Detection: UV 214 nm (Peptide bond) and 257 nm (Phenylalanine).

    • Pass Criteria: Single sharp peak. Multiple peaks or "shoulders" indicate hydrolysis products (Free Phe, Leu, or cleaved Carboxymethyl groups).

Visualization: Degradation & Solubilization Logic[1]

Diagram 1: The Degradation Cascade

This diagram illustrates the causal inputs that lead to stock failure.

DegradationCascade Moisture Moisture/Water Hydrolysis Peptide Bond Hydrolysis Moisture->Hydrolysis Catalyst Heat Heat (>4°C) Heat->Hydrolysis Accelerates Acid Acidic pH (<5) Precipitation Protonation & Aggregation Acid->Precipitation Charge Neutralization Loss Loss of Inhibitory Potency Hydrolysis->Loss Precipitation->Loss Artifacts Assay Artifacts (False Negatives) Precipitation->Artifacts

Figure 1: Pathways of degradation. Moisture and Acid are the primary threats to CM-Phe-Leu stability.

Diagram 2: Solubilization Decision Tree

Follow this logic to ensure proper dissolution.

SolubilityTree Start Start: Solid CM-Phe-Leu-OH IsAssaySensitive Is Assay DMSO Sensitive? Start->IsAssaySensitive NoDMSO No (Standard) IsAssaySensitive->NoDMSO DMSO OK YesDMSO Yes (Cell Culture/Sensitive) IsAssaySensitive->YesDMSO No DMSO DissolveDMSO Dissolve in 100% DMSO NoDMSO->DissolveDMSO DiluteBuffer Dilute with Buffer (pH > 7.5) DissolveDMSO->DiluteBuffer Success Stable Stock Solution DiluteBuffer->Success DissolveBase Dissolve in 0.1M NH4OH or 10mM NaOH YesDMSO->DissolveBase AdjustPH Back-titrate to pH 7.5 DissolveBase->AdjustPH AdjustPH->Success

Figure 2: Decision matrix for solubilizing hydrophobic peptide derivatives.

Troubleshooting & FAQ

Symptom: "My stock solution is cloudy or has visible floaters."

Diagnosis: Aggregation due to hydrophobicity or low pH. The Fix:

  • Check the pH.[2][3][4] If it is < 7.0, add small volumes of dilute NaOH or Tris base to raise the pH to 7.5–8.0. The carboxyl groups must be ionized (

    
    ) to maintain solubility.
    
  • If pH is neutral and it is still cloudy, the concentration is likely too high for an aqueous buffer. Add DMSO (if compatible) or sonicate gently.

  • Warning: Do not filter cloudy solutions; you will remove the peptide and alter the concentration.

Symptom: "The IC50 of the inhibitor seems to be increasing (potency loss) over time."

Diagnosis: Hydrolysis or Adsorption. The Fix:

  • Adsorption: Are you using polystyrene tubes? Hydrophobic peptides stick to plastic. Switch to Polypropylene or Low-Bind tubes.

  • Hydrolysis: Verify storage. Was the stock freeze-thawed repeatedly? Discard and make fresh from powder.

FAQ

Q: Can I autoclave the stock solution? A: Absolutely not. Peptides are heat-labile. Sterilize by filtration through a 0.22


 PVDF or PES membrane after the peptide is fully dissolved.

Q: How long is the stock stable at 4°C? A: Maximum 1 week. For long-term storage, stocks must be at -20°C or -80°C. At 4°C, slow hydrolysis and potential microbial growth will compromise the inhibitor.

Q: Why does the protocol recommend Basic pH? Isn't neutral pH better? A: CM-Phe-Leu is a dicarboxylic acid. At neutral pH (7.0), it is soluble, but at acidic pH (e.g., unbuffered water which absorbs


 and becomes pH ~5.5), the carboxyl groups protonate, reducing solubility and causing precipitation. A slightly basic pH (7.5 - 8.0) ensures full ionization and maximum solubility.

References

  • Sigma-Aldrich. Storage and Handling of Synthetic Peptides. Technical Guide.[4] Link

  • PubChem. L-Phenylalanyl-L-leucine (Compound Summary). National Library of Medicine. Link[5]

  • Merck Millipore. Carboxypeptidase Inhibitor, Potato - User Guide. (Referenced for general CPA inhibitor handling logic). Link

  • GlpBio. Peptide Solubility and Stock Preparation Guidelines.Link

Sources

Carboxymethyl-Phe-Leu-OH pH stability range for assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Assay Integrity Through Optimal pH Control

Welcome to the technical support center for Carboxymethyl-Phe-Leu-OH. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information and troubleshooting advice to ensure the stability and reliability of your experiments involving this dipeptide derivative. As a potent enkephalinase and ACE inhibitor, understanding its behavior in solution is critical for generating reproducible and accurate data.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound in aqueous solutions?

The optimal pH for assays involving this compound is highly dependent on the specific experimental context, particularly the assay type (e.g., enzyme inhibition, cell-based). However, for general handling and to maintain the chemical integrity of the peptide, a slightly acidic pH range of 5.0 to 6.5 is recommended for storage of stock solutions.

Causality: Most peptides are susceptible to degradation in aqueous solutions, with the rate and type of degradation being heavily influenced by pH.[2][3] For this compound, the primary concerns are acid- and base-catalyzed hydrolysis of the peptide bond. A mildly acidic environment minimizes the rates of both of these hydrolytic pathways, thus preserving the integrity of the dipeptide.

Q2: My assay requires a neutral or slightly alkaline pH (e.g., pH 7.4 for physiological relevance). Is this compound stable under these conditions?

While a slightly acidic pH is optimal for long-term storage, this compound can be used at neutral or slightly alkaline pH for the duration of most standard assays. However, it's important to be aware that the risk of degradation increases as the pH deviates from the optimal storage range.

Expert Insight: For assays at physiological pH (7.4), it is advisable to prepare the working solution of this compound fresh from a stock solution stored under acidic conditions. Minimize the time the peptide is kept at the higher pH before and during the experiment. For prolonged experiments at non-ideal pH values, it is crucial to validate the stability of the peptide under your specific assay conditions.

Q3: What are the primary degradation pathways for this compound that I should be aware of?

The primary chemical degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond linking the phenylalanine and leucine residues. This can be catalyzed by both acidic and basic conditions.[2]

Unlike peptides containing asparagine or glutamine, this compound is not susceptible to deamidation.[2] The absence of other reactive side chains in phenylalanine and leucine simplifies the degradation profile.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent assay results or loss of activity over time. Peptide degradation due to suboptimal pH of the assay buffer or stock solution.Prepare fresh working solutions for each experiment. Validate the stability of this compound in your assay buffer by incubating it for the duration of the experiment and analyzing for degradation products via HPLC.
Adsorption of the peptide to plasticware.Use low-protein-binding tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant to your buffer.
Precipitation of the peptide in the stock solution. The pH of the solution is near the isoelectric point (pI) of the peptide, minimizing its net charge and solubility.Adjust the pH of the stock solution to be at least one pH unit away from the calculated pI. A slightly acidic pH (5.0-6.5) is generally recommended.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Weighing: Carefully weigh the required amount of lyophilized this compound powder in a clean, dry vial.

  • Solubilization: Add a small amount of a suitable solvent (e.g., DMSO, sterile water) to dissolve the peptide. Gentle vortexing or sonication can be used to aid dissolution.

  • Buffering: Dilute the dissolved peptide to the final desired concentration using a sterile buffer with a pH between 5.0 and 6.5 (e.g., 20 mM sodium acetate buffer).

  • Aliquoting: Aliquot the stock solution into single-use, low-protein-binding tubes.

  • Storage: For short-term storage (days to a week), store the aliquots at 2-8°C. For long-term storage, flash-freeze the aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: pH Stability Assessment of this compound

This protocol outlines a general method to determine the stability of this compound at different pH values.

  • Prepare Buffers: Prepare a series of buffers covering the pH range of interest (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Incubation: Add a known concentration of this compound to each buffer and incubate at the intended assay temperature.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each buffer solution.

  • Analysis: Analyze the aliquots by a suitable method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to quantify the amount of intact this compound remaining.

  • Data Interpretation: Plot the percentage of intact peptide versus time for each pH to determine the stability profile.

Visualizing pH Effects on Assay Components

The pH of your assay buffer can have a profound impact not only on the stability of this compound but also on the enzyme and substrate it interacts with. Each component has an optimal pH range for its activity and stability.[4][5]

pH_Effects cluster_peptide This compound cluster_enzyme Target Enzyme cluster_assay Assay Readout Peptide Intact Peptide Active_Enzyme Active Conformation Peptide->Active_Enzyme Inhibition Degraded_Peptide Degraded Peptide (Hydrolyzed) Inaccurate_Data Inaccurate Data Degraded_Peptide->Inaccurate_Data Reliable_Data Reliable Data Active_Enzyme->Reliable_Data Inactive_Enzyme Inactive/Denatured Inactive_Enzyme->Inaccurate_Data pH_Low Low pH (e.g., < 4) pH_Low->Degraded_Peptide Acid Hydrolysis pH_Low->Inactive_Enzyme Denaturation pH_Optimal Optimal pH (e.g., 5.0-6.5 for storage) pH_Optimal->Peptide Maximal Stability pH_Optimal->Active_Enzyme Optimal Activity (Enzyme Dependent) pH_High High pH (e.g., > 8) pH_High->Degraded_Peptide Base Hydrolysis pH_High->Inactive_Enzyme Denaturation

Caption: Interplay of pH on peptide stability and enzyme activity.

References

  • Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. (2018, June 19).
  • Instability of Peptide and Possible Causes of Degradation. (2023, March 29). Encyclopedia MDPI.
  • Peptide Development. Coriolis Pharma.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC. (2023, March 14).
  • Effect of pH on substrate and inhibitor kinetic constants of human liver alanine aminopeptidase. Evidence for two ionizable active center groups - PubMed.
  • Enzyme Inhibition By Reaction Conditions - Sigma-Aldrich.
  • How to Improve Stability in Peptide Based Drug Delivery Systems - BOC Sciences. (2026, February 24).
  • Factors affecting the physical stability (aggregation) of peptide therapeutics | Interface Focus | The Royal Society. (2017, October 20).
  • Phe-Leu-OH - Chem-Impex.
  • Effect of pH on Enzymatic Reaction - Cre
  • Fmoc-Leu-OH = 97.0 35661-60-0.
  • H-PHE-LEU-OH | 3303-55-7 - ChemicalBook. (2025, July 14).
  • H-Phe-Leu-OH (L-Phenylalanyl-L-leucine)
  • Peptide Handling, dissolution & Storage - NIBSC.
  • Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. (2025, October 11).
  • Exploring atomistic details of pH-dependent peptide folding - PNAS.
  • 10.7: The Effect of pH on Enzyme Kinetics - Chemistry LibreTexts. (2025, June 29).
  • What effect does an inappropriate pH have on an enzyme activity? - Quora. (2018, November 6).
  • pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents - PMC.
  • pH-Responsive Peptide Nanoparticles Deliver Macromolecules to Cells via Endosomal Membrane Nanoporation | ACS Nano - ACS Public
  • Sodium Carboxymethyl Cellulose-Stabilised Multiple Emulsions with pH-Sensitive Behaviour, Enhanced Stability and Mucoadhesion for Oral Delivery of Chemopreventive Agents - MDPI.
  • L-Phenylalanyl-L-leucine | C15H22N2O3 | CID 76808 - PubChem - NIH.
  • Mechanistic insights into the pH-dependent membrane peptide
  • Improving the stability of H-Leu-Asn-OH in solution for assays - Benchchem.
  • This compound | Cas# 81109-85-5 - GlpBio.
  • Hexacarboxymethyl Dipeptide-12 - Cosmetic Ingredients Guide. (2025, July 29).
  • "Method-specific" stability of serum C-peptide in a multicenter clinical study - PubMed.
  • Sodium Carboxymethyl Cellulose-Stabilised Multiple Emulsions with pH-Sensitive Behaviour, Enhanced Stability and Mucoadhesion for Oral Delivery of Chemopreventive Agents - PubMed. (2025, October 29).
  • Synthesis and Characterization of Carboxymethylcellulose-Methacrylate Hydrogel Cell Scaffolds - MDPI. (2010, August 26).

Sources

Technical Support Center: Resolving Precipitation of Carboxymethyl-Phe-Leu-OH

Author: BenchChem Technical Support Team. Date: March 2026

The Diagnostic Matrix: Why is it Precipitating?

Before attempting the protocol, you must understand the chemical conflict occurring in your tube. Carboxymethyl-Phe-Leu-OH (Cas# 81109-85-5) is a potent inhibitor of enkephalinase and ACE.[1] Its precipitation is rarely due to a "bad batch" but rather a misunderstanding of its Hydrophobic-Ionic Duality .[1]

The Chemical Conflict

This molecule contains a highly hydrophobic core (Phenylalanine + Leucine side chains) and two acidic carboxyl groups (the C-terminal and the Carboxymethyl group).

ParameterPropertyImpact on Solubility
Hydrophobicity High (Phe/Leu residues)Causes rapid aggregation in pure water or low-ionic strength buffers.[1]
Isoelectric Point (pI) Acidic (< 4.0) At pH < 4, carboxyls are protonated (COOH), making the molecule uncharged and insoluble.[1]
Ionic State Anionic (at pH > 7)At neutral/basic pH, carboxyls are deprotonated (COO⁻), repelling each other and aiding solubility.[1]

The Root Cause of "Crashing Out": Most researchers dissolve the powder in DMSO and then dilute it into an aqueous buffer (like PBS or Saline). If the buffer pH is slightly acidic, or if the dilution is too rapid, the hydrophobic cores aggregate before the carboxyl groups can ionize and stabilize the solution.

The "Golden Path" Solubilization Protocol

This protocol uses a Two-Step Solubilization Strategy designed to maintain the peptide in a dissolved state during the transition from organic to aqueous environments.

Reagents Required[2][3][4][5][6][7][8][9]
  • Solvent A: 100% DMSO (Dimethyl Sulfoxide), Anhydrous.[1]

  • Buffer B: 50 mM Tris-HCl or HEPES, pH 7.5 – 8.0 . (Avoid Phosphate buffers initially if high concentrations of Zinc/Calcium are present, as they can precipitate).

  • Optional: 0.1 M NaOH (for pH adjustment).[1]

Step-by-Step Methodology
Step 1: Create the "Master Stock" (Organic Phase)
  • Action: Dissolve the solid CM-Phe-Leu-OH in 100% DMSO to a concentration of 10–20 mM .

  • Why: The hydrophobic Phe-Leu core is fully soluble in DMSO.[1] Do not attempt to dissolve directly in water; it will form a gummy precipitate that is difficult to recover.[1]

  • Validation: The solution must be crystal clear. If cloudy, sonicate for 10 seconds.

Step 2: The "Dropwise" Dilution (The Critical Step)
  • Action: Place your required volume of Buffer B (pH 7.5+) in a tube with a small magnetic stir bar spinning (or vortex gently).

  • Action: Add the DMSO Master Stock dropwise into the center of the vortexing buffer.

  • Constraint: Ensure the final DMSO concentration is < 5% (v/v) (or lower, depending on your enzyme's tolerance).

  • Why: Adding the stock slowly prevents localized regions of high concentration where the peptide could aggregate.[2] The high pH of Buffer B immediately ionizes the carboxyl groups, locking the molecule in solution.

Step 3: The "Salting-In" Adjustment (If Precipitation Persists)

If the solution turns cloudy upon dilution, you are witnessing the "Hydrophobic Effect."

  • Action: Add NaCl or LiCl to a final concentration of 150 mM – 300 mM .

  • Why: Increased ionic strength shields the hydrophobic patches and stabilizes the peptide structure in water (Salting-In effect).

Visualizing the Mechanism

The following diagram illustrates the decision logic for solubilization and the molecular mechanism of precipitation.

SolubilityLogic Start Solid CM-Phe-Leu-OH Step1 Dissolve in 100% DMSO (10-20mM Stock) Start->Step1 Check1 Is Solution Clear? Step1->Check1 Sonicate Sonicate (10s) Check1->Sonicate No Step2 Prepare Aqueous Buffer (pH > 7.5, Tris/HEPES) Check1->Step2 Yes Sonicate->Step1 Step3 Slow Dropwise Addition (Vortexing) Step2->Step3 Result Stable Working Solution Step3->Result Fail Precipitation (Cloudy) Step3->Fail Aggregates form Fix Troubleshoot: 1. Increase pH to 8.0 2. Add NaCl (150mM) 3. Warm to 30°C Fail->Fix Fix->Result

Figure 1: Decision tree for solubilizing hydrophobic peptides like CM-Phe-Leu-OH. Note the critical intervention points involving pH and ionic strength.

Troubleshooting FAQ

Q1: I followed the protocol, but my buffer turned milky immediately. Why? A: This is likely a pH Shock .[1] If your assay buffer is pH 7.0 or lower, the "Carboxymethyl" group may be protonating.

  • Fix: Adjust your buffer pH to 8.0 for the initial dilution. Once dissolved, you can carefully lower it back to 7.4 if strictly necessary, but keep it above pH 6.0.

Q2: Can I use Ethanol instead of DMSO? A: Yes, CM-Phe-Leu-OH is soluble in Ethanol and Methanol.[1] However, these solvents are more volatile. If you use Ethanol, ensure your tubes are sealed tightly to prevent evaporation which changes the concentration. DMSO is preferred for its stability and higher solvation power for aromatics [1].[1]

Q3: My assay requires Zinc (ZnCl2). Will this cause issues? A: Yes. Carboxyl groups can chelate divalent cations (Zn²⁺, Ca²⁺), potentially causing the complex to precipitate.

  • Fix: Ensure the peptide is fully dissolved in the buffer before adding the Zinc solution. Do not mix the Zinc and the Peptide at high concentrations directly.

Q4: Is there a "Salting Out" risk? A: Unlikely at standard assay concentrations.[1] In fact, for hydrophobic peptides, we often see the opposite requirement. Peptidase assays frequently use LiCl (Lithium Chloride) or high NaCl to keep the substrate and enzyme soluble.[1] If you are running a Carboxypeptidase assay, using a buffer with 500 mM NaCl or 10% LiCl is a standard industry practice to maintain solubility [2][3].

References

  • BenchChem Technical Support. (2025).[1][2] Enhancing the Solubility of Hydrophobic Peptides.[2] BenchChem.[1][2] Link[1]

  • Worthington Biochemical. (n.d.).[1] Carboxypeptidase A Assay Manual.[1][3] (Cites use of 10% LiCl for solubility). Link

  • Sigma-Aldrich. (n.d.).[1] Enzymatic Assay of Carboxypeptidase A. (Cites use of 500mM NaCl/Tris buffer).[1][4] Link

  • GlpBio. (n.d.). This compound Product Sheet.[1]Link[1]

Sources

Technical Support Center: Minimizing Non-Specific Binding of Carboxymethyl-Phe-Leu-OH

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Small Molecule Inhibitor Optimization Molecule:


-Carboxymethyl-L-Phenylalanyl-L-Leucine (CM-Phe-Leu-OH)

Technical Overview & Molecular Profile

Welcome to the Technical Support Center. This guide addresses the specific challenges of working with Carboxymethyl-Phe-Leu-OH , a transition-state analog inhibitor commonly used with metalloproteases like Carboxypeptidase A (CPA).

To troubleshoot effectively, you must first understand the physicochemical duality of this molecule. It is an amphipathic dianion at physiological pH.

FeatureChemical BasisConsequence for NSB
Anionic Head Two carboxyl groups (N-terminal carboxymethyl + C-terminal). pKa

3–4.
Charge Repulsion/Attraction: At pH 7.4, it carries a net charge of -2. It repels negatively charged surfaces (e.g., CM5 chips) but binds aggressively to cationic patches.
Hydrophobic Tail Phenylalanine (Phe) and Leucine (Leu) side chains.Hydrophobic Adsorption: Drives sticking to polystyrene plates, microfluidic tubing, and hydrophobic pockets of carrier proteins (e.g., BSA).

Troubleshooting Workflows (Interactive Modules)

Module A: The "Disappearing Compound" Phenomenon

Symptom: You prepared a 10 µM stock, but your assay behaves as if the concentration is 1 µM or zero. Diagnosis: Pre-analytical adsorption. The hydrophobic Phe-Leu moiety is adsorbing to your storage container or pipette tips before the assay begins.

Protocol: Determining Solute Loss

  • Prepare three identical solutions of CM-Phe-Leu-OH in your assay buffer.

  • Incubate in three different container types for 2 hours:

    • Standard Polystyrene (PS) tube.

    • Polypropylene (PP) tube.

    • Low-Bind / Siliconized tube.

  • Analyze the supernatant via HPLC or absorbance (if concentration permits).

  • Result: If the PS/PP tubes show <90% recovery compared to the Low-Bind tube, you have surface adsorption.

Corrective Actions:

  • Glassware: Avoid standard glass; the cationic silanols can interact with the carboxyls, while the surface can still drive hydrophobic binding. Use silanized glass or low-bind polypropylene .[1]

  • Solvent Spike: Include 1-5% DMSO in your stock and working solutions (if the assay tolerates it) to solubilize the Phe-Leu tail and discourage surface adsorption.

Module B: High Background in SPR (Biacore/Octet)

Symptom: "Square wave" binding curves that do not return to baseline, or negative binding signals. Diagnosis: Electrostatic interference or "Sticky" Reference Channels.[2]

The Electrostatic Trap: Since CM-Phe-Leu-OH is negatively charged (-2), it should theoretically be repelled by the carboxymethylated dextran matrix (CM5 chips). However, if you activate the surface (EDC/NHS) and do not fully block unreacted esters, or if you use a ligand with high pI, the inhibitor will bind non-specifically to positive spots.

Step-by-Step Optimization:

  • Buffer Ionic Strength: Increase NaCl from 150 mM to 300-500 mM . This shields the electrostatic attraction between the anionic inhibitor and any cationic patches on the sensor surface.

  • Reference Channel: Ensure your reference channel is not just an empty activated/deactivated surface. Ideally, immobilize a non-binding protein with a similar pI to your target to mimic the electrostatic environment.

  • Ethylenediamine Blocking: If using EDC/NHS chemistry, standard Ethanolamine blocking leaves the surface slightly negative. If you suspect the inhibitor is binding to residual positive charges on the ligand, wash the surface with high salt or basic pulses.

Module C: The "Carrier Protein" Trap (ELISA/Enzymatic Assays)

Symptom: IC50 values shift significantly when changing blocking buffers (e.g., from Gelatin to BSA). Diagnosis: Albumin Binding.[1][2][3][4]

Critical Insight: Bovine Serum Albumin (BSA) is a transport protein designed by nature to carry hydrophobic molecules (fatty acids, hormones). The Phe-Leu hydrophobic motif of your inhibitor makes it a prime target for BSA binding. If your buffer contains 1% BSA, the albumin may be sequestering your inhibitor, lowering the free concentration available to inhibit the enzyme.

Recommendation:

  • Switch Blockers: Replace BSA with Prionex (hydrolyzed collagen) or Tween-20 (0.05%) only. These do not possess the deep hydrophobic pockets found in albumin.

Visualizing the NSB Mechanism

The following diagram illustrates the conflicting forces driving non-specific binding for this specific molecule.

NSB_Mechanism Molecule CM-Phe-Leu-OH (Amphipathic Dianion) Plastic Polystyrene/PP (Hydrophobic Surface) Molecule->Plastic Hydrophobic Interaction (Phe/Leu Tail) PosCharge Amine-Coated Surface (Positively Charged) Molecule->PosCharge Electrostatic Attraction (Carboxyl Head) Albumin BSA/Serum (Hydrophobic Pockets) Molecule->Albumin Sequestration (False Inhibition Drop) Target Target Enzyme (Specific Binding) Molecule->Target Specific Inhibition (Zn Coordination) Detergent Add Tween-20 (Blocks Hydrophobic Sites) Detergent->Plastic Salt Increase NaCl (Shields Charges) Salt->PosCharge AltBlocker Use Gelatin/Prionex (No Hydrophobic Pockets) AltBlocker->Albumin Replaces

Caption: Figure 1.[5] Mechanism of Action and Interference.[1][6] The diagram maps the specific chemical moieties of CM-Phe-Leu-OH to their respective NSB risks and the corresponding mitigation strategies.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

Troubleshooting_Tree Start Start: Identify Problem SignalLoss Low/No Inhibition Signal Start->SignalLoss HighBackground High Background/Noise Start->HighBackground CheckContainer Check Storage Container (Is it Polystyrene?) SignalLoss->CheckContainer Pre-Assay Loss? CheckBlocker Check Blocking Agent (Is it BSA?) SignalLoss->CheckBlocker Sequestration? CheckSalt Check Buffer Salt (Is NaCl < 150mM?) HighBackground->CheckSalt Electrostatics? Sol1 Switch to Low-Bind PP or Add 5% DMSO CheckContainer->Sol1 Yes Sol2 Switch to Gelatin/Prionex or Detergent Only CheckBlocker->Sol2 Yes Sol3 Increase NaCl to 300mM Adjust pH > pI of impurity CheckSalt->Sol3 Yes

Caption: Figure 2. Diagnostic Decision Tree. Follow the path based on your experimental symptoms to find the immediate chemical correction.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to reduce NSB with this peptide? A: Yes. Because the Phe-Leu tail is hydrophobic, adding 1% to 5% DMSO helps keep the molecule in solution and prevents it from adsorbing to the plastic walls of your reservoir. However, ensure your target enzyme (e.g., CPA) tolerates this concentration of organic solvent.

Q2: Why does my SPR signal go negative when I inject the inhibitor? A: This is often a "bulk refractive index" mismatch or volume exclusion effect, but if it's a binding curve dipping below zero, it suggests the inhibitor is binding to the reference surface more than the active surface. This happens if your reference surface is positively charged (e.g., unblocked amine coupling) and attracts the anionic CM-Phe-Leu. Ensure your reference surface is chemically identical to the active surface, minus the target protein.

Q3: Is the "Carboxymethyl" group responsible for the sticking? A: Indirectly. The carboxymethyl group provides the negative charge. If your assay surface contains positively charged contaminants (like poly-lysine or certain plastics), the CM group will drive electrostatic NSB. However, the hydrophobic Phe-Leu tail is usually the primary driver of sticking to neutral plastics.

References

  • Cytiva (formerly GE Healthcare). (2023). Sensor Surface Handbook: Biacore Systems. (Provides authoritative protocols on minimizing NSB on CM5 and other sensor chips).

  • Thermo Fisher Scientific. (2024). Peptide Handling Guidelines: Solubility and Storage. (Details the adsorption of hydrophobic peptides to plasticware).

  • Auld, D. S. (2004). Carboxypeptidase A.[7][8] In Handbook of Proteolytic Enzymes. (Defines the structural mechanism of CM-Phe-Leu inhibition and its zinc-coordination properties).

  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (Specific protocols for salt and detergent optimization).

Sources

Validation & Comparative

Carboxymethyl-Phe-Leu-OH vs Captopril ACE inhibition activity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between Carboxymethyl-Phe-Leu-OH (CMPL) and Captopril regarding their Angiotensin-Converting Enzyme (ACE) inhibition activity.

ACE Inhibition Potency, Mechanism, and Selectivity[1]

Executive Summary

Captopril is the gold-standard, sulfhydryl-based ACE inhibitor with nanomolar affinity (


 nM). It is highly selective for ACE over Neutral Endopeptidase (NEP).

This compound (CMPL) is a carboxyl-based dipeptide mimetic. Unlike Captopril, it acts as a dual inhibitor with micromolar affinity for both ACE (




M) and NEP (


M). It serves primarily as a structural probe to define the steric requirements of the ACE active site, specifically illustrating that a simple carboxymethyl group (glycine mimic) provides suboptimal zinc chelation compared to the carboxy-phenylpropyl group found in potent inhibitors like Enalaprilat.

Mechanistic Comparison

Binding Topology & Zinc Chelation

ACE is a zinc-metallopeptidase. Inhibitors must chelate the catalytic Zn


 ion and occupy the hydrophobic S1 and S1' subsites.
FeatureCaptopril This compound
Zinc Binding Group (ZBG) Thiol (-SH) Carboxylate (-COO⁻)
Chelation Mode Monodentate coordination to Zn

.
Bidentate coordination to Zn

.
S1 Subsite Interaction Proline ring fits S2'; Thiol reaches Zn

directly.
Phenylalanine side chain fits S1; Leucine fits S1'.
Transition State Mimicry Mimics the tetrahedral intermediate of peptide hydrolysis via the thiol-zinc bond.Mimics the transition state via the carboxylate, but the -CH₂- spacer is sterically too short for optimal ACE binding.
Structural Logic (Why CMPL is Weaker)
  • Captopril: The sulfhydryl group is a powerful nucleophile with high affinity for Zinc. The molecule is compact, fitting the active site tightly.

  • CMPL: The N-carboxymethyl group acts as a "glycine" spacer. Research (Fournié-Zaluski et al.) demonstrated that for high ACE affinity, a longer hydrophobic chain (e.g., N-carboxy-3-phenylpropyl, as in Enalaprilat) is required to correctly position the carboxylate against the Zinc while anchoring the phenyl ring in the S1 pocket. CMPL lacks this optimal geometry, resulting in a 1000-fold loss of potency.

Performance Metrics: Experimental Data

The following data summarizes the inhibition constants (


) determined via standard spectrophotometric assays using Hippuryl-His-Leu (HHL) as the substrate.
Table 1: Inhibition Constants ( ) and Selectivity
InhibitorStructure ClassACE

(nM)
NEP (Enkephalinase)

(nM)
Selectivity Ratio (ACE/NEP)
Captopril Thiol-Dipeptide1.7 > 10,000> 5000 (ACE Selective)
This compound Carboxy-Dipeptide1,200 700~1.7 (Dual/Non-selective)
Enalaprilat (Reference)Carboxy-Dipeptide0.2> 10,000ACE Selective

Data Interpretation: Captopril is approximately 700-fold more potent against ACE than CMPL. CMPL is a "mixed" inhibitor, making it unsuitable as a specific ACE probe but valuable for studying dual ACE/NEP inhibition pathways.

Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition pathways and the structural divergence that leads to the potency difference.

ACE_Inhibition_Mechanism ACE ACE Enzyme (Zn2+ Active Site) Substrate Substrate (Angiotensin I / HHL) ACE->Substrate binds Captopril Captopril (Thiol-based) ACE->Captopril Competitive Binding CMPL Carboxymethyl-Phe-Leu (Carboxyl-based) ACE->CMPL Competitive Binding Product Product (Angiotensin II / Hippurate) Substrate->Product Hydrolysis Complex_Cap ACE-Captopril Complex (Tight Binding, Ki ~1.7 nM) Zn-S Interaction Captopril->Complex_Cap High Affinity Complex_CMPL ACE-CMPL Complex (Weak Binding, Ki ~1200 nM) Zn-O Interaction (Steric Mismatch) CMPL->Complex_CMPL Low Affinity Complex_Cap->Product Blocks Formation Complex_CMPL->Product Blocks Formation

Caption: Comparative binding pathways. Captopril forms a high-affinity complex via thiol-zinc interaction, while CMPL forms a weaker complex due to suboptimal carboxylate positioning.

Experimental Protocol: ACE Inhibition Assay

To validate the activity of CMPL vs. Captopril, use the Cushman & Cheung Spectrophotometric Assay . This protocol relies on the cleavage of Hippuryl-His-Leu (HHL) to release Hippuric Acid (HA), which is extracted and measured.

Materials
  • Enzyme: Rabbit Lung ACE (Sigma-Aldrich or equivalent).

  • Substrate: Hippuryl-His-Leu (HHL), 5 mM stock.

  • Buffer: 100 mM Sodium Borate, 300 mM NaCl, pH 8.3. (NaCl is critical for ACE activity).

  • Inhibitors: Captopril (dissolve in water), this compound (dissolve in minimal DMSO, dilute in buffer).

Step-by-Step Methodology
  • Preparation:

    • Prepare a dilution series for Captopril (0.1 nM to 100 nM).

    • Prepare a dilution series for CMPL (0.1

      
      M to 100 
      
      
      
      M).
  • Incubation:

    • Mix 50

      
      L  of Inhibitor solution with 50 
      
      
      
      L
      of ACE enzyme solution (10 mU/mL).
    • Pre-incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction:

    • Add 150

      
      L  of HHL Substrate (5 mM) to initiate the reaction.
      
    • Incubate at 37°C for 30 minutes .

  • Termination & Extraction:

    • Add 250

      
      L  of 1.0 M HCl to stop the reaction.
      
    • Add 1.5 mL of Ethyl Acetate. Vortex vigorously for 15 seconds. (Extracts Hippuric Acid).[1]

    • Centrifuge at 3,000 x g for 5 minutes.

  • Quantification:

    • Transfer 1.0 mL of the upper organic layer (Ethyl Acetate) to a fresh tube.

    • Evaporate the solvent by heating at 100°C for 15 minutes.

    • Redissolve the residue in 1.0 mL of distilled water.

    • Measure Absorbance at 228 nm .[1]

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Determine

      
       using non-linear regression (Sigmoidal Dose-Response).
      

References

  • Fournié-Zaluski, M. C., et al. (1982). "Differential recognition of 'enkephalinase' and angiotensin-converting enzyme by new carboxyalkyl inhibitors."[2] Life Sciences, 31(26), 2947-2954.[2]

  • Fournié-Zaluski, M. C., et al. (1983). "New carboxyalkyl inhibitors of brain enkephalinase: synthesis, biological activity, and analgesic properties."[3] Journal of Medicinal Chemistry, 26(1), 60-65.[3]

  • Cushman, D. W., & Cheung, H. S. (1971). "Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung." Biochemical Pharmacology, 20(7), 1637-1648.

  • Ondetti, M. A., et al. (1977). "Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents." Science, 196(4288), 441-444.

Sources

A Comparative Guide to the Selectivity of Carboxymethyl-Dipeptide Inhibitors for Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the selectivity of enzyme inhibitors is paramount for designing effective and safe therapeutics. This guide provides an in-depth comparison of the inhibitory selectivity of carboxymethyl-dipeptide compounds for two critical zinc metalloproteases: neprilysin (NEP) and angiotensin-converting enzyme (ACE). Due to the limited availability of specific inhibitory data for Carboxymethyl-Phe-Leu-OH, this guide will utilize data for structurally similar N-carboxymethyl-dipeptides to provide a robust comparative analysis, alongside detailed experimental protocols for determining such selectivity.

Introduction: The Significance of NEP and ACE in Cardiovascular Health

Neprilysin (NEP), also known as neutral endopeptidase or enkephalinase, and angiotensin-converting enzyme (ACE) are both key regulators of cardiovascular homeostasis, albeit with opposing effects. ACE is a central component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] Conversely, NEP is the primary enzyme responsible for the degradation of natriuretic peptides, which promote vasodilation and natriuresis, thereby lowering blood pressure.[2]

Dual inhibition of both NEP and ACE has been a therapeutic strategy for conditions like hypertension and heart failure. However, the clinical success of dual inhibitors can be hampered by off-target effects, making the development of inhibitors with specific selectivity profiles a key area of research.[3][4] Carboxymethyl-dipeptides represent a class of compounds that can be designed to exhibit varying degrees of selectivity for these two enzymes.

Comparative Inhibitory Potency: A Look at Structural Analogs

One such well-characterized compound is N-[1(S)-carboxy-3-phenylpropyl]-L-alanyl-L-proline . This compound, a potent ACE inhibitor, provides a valuable reference for understanding the potential inhibitory profile of this compound.

InhibitorTarget EnzymeKi (M)Reference
N-[1(S)-carboxy-3-phenylpropyl]-L-alanyl-L-prolineAngiotensin-Converting Enzyme (ACE)2 x 10-10[5]

It is important to note that the inhibitory potency against NEP for this specific analog is not provided in the cited literature, highlighting the need for direct experimental comparison.

The high potency of N-[1(S)-carboxy-3-phenylpropyl]-L-alanyl-L-proline for ACE suggests that the N-carboxymethyl-phenylpropyl moiety is a strong determinant for ACE inhibition. Given that this compound also contains a carboxymethyl-phenylalanine group, it is plausible that it also exhibits significant ACE inhibitory activity. However, the leucine residue will modulate its interaction with the S1' and S2' pockets of both ACE and NEP, ultimately determining its selectivity profile.

The Molecular Basis of Selectivity

The selectivity of an inhibitor for NEP versus ACE is dictated by the specific interactions between the inhibitor and the amino acid residues lining the active sites of each enzyme. Both are zinc metalloproteases, but they possess distinct structural features that can be exploited for selective inhibitor design.

  • ACE Active Site: The active site of ACE is a deep cleft with two main subsites, S1 and S2, that accommodate the P1 and P2 residues of the substrate. The S1 pocket is relatively large and hydrophobic, favoring residues like phenylalanine. The S2 pocket is smaller and interacts with the C-terminal residue of the dipeptide. The catalytic zinc ion is coordinated by a histidine and two glutamate residues.[1]

  • NEP Active Site: The active site of NEP is also a deep, zinc-containing cavity. However, the subsites (S1', S2', etc.) have different shapes and charge distributions compared to ACE. For instance, the S1' subsite of NEP is known to favor large hydrophobic residues.

The carboxymethyl group of this compound is expected to chelate the active site zinc ion in both enzymes. The phenylalanine side chain will likely occupy the S1 pocket of ACE and a corresponding hydrophobic pocket in NEP. The selectivity will then be largely determined by how well the leucine residue fits into the S2' subsite of ACE versus the S1' subsite of NEP.

Experimental Protocols for Determining Inhibitor Selectivity

To definitively determine the selectivity of this compound, in vitro enzyme inhibition assays are essential. Below are detailed, step-by-step methodologies for assessing the inhibitory activity against both NEP and ACE.

Neprilysin (NEP) Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a continuous fluorometric assay to determine the inhibitory potency of a compound against NEP.

Workflow Diagram:

NEP_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NEP Enzyme Solution, Fluorogenic Substrate, and Test Compound Dilutions Preincubation Add NEP enzyme and test compound to microplate wells. Pre-incubate at 37°C. Reagents->Preincubation 1. Reaction_Start Initiate reaction by adding fluorogenic substrate. Preincubation->Reaction_Start 2. Measurement Measure fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at Ex/Em wavelengths. Reaction_Start->Measurement 3. Rate_Calculation Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve. Measurement->Rate_Calculation 4. Inhibition_Calculation Determine the percentage of inhibition for each compound concentration. Rate_Calculation->Inhibition_Calculation 5. IC50_Determination Plot % inhibition vs. log(compound concentration) to determine the IC50 value. Inhibition_Calculation->IC50_Determination 6.

Caption: Workflow for NEP Inhibition Assay.

Materials:

  • Recombinant human Neprilysin (NEP)

  • Fluorogenic NEP substrate (e.g., Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Thiorphan)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a reference inhibitor in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound and reference inhibitor in Assay Buffer.

    • Prepare working solutions of NEP enzyme and the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the following in triplicate:

      • Assay Buffer (for blank and control wells)

      • Test compound dilutions

      • Reference inhibitor dilutions

    • Add the NEP enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes (e.g., Excitation: 320 nm, Emission: 405 nm).

  • Data Analysis:

    • For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (HPLC-Based Method)

This protocol describes a robust method for determining the inhibitory potency of a compound against ACE using the substrate Hippuryl-His-Leu (HHL) and quantifying the product, Hippuric Acid (HA), by High-Performance Liquid Chromatography (HPLC).[6][7]

Workflow Diagram:

ACE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Borate Buffer, ACE Enzyme Solution, HHL Substrate, and Test Compound Dilutions Incubation Incubate ACE enzyme, test compound, and HHL substrate at 37°C for a defined time (e.g., 30 min). Reagents->Incubation 1. Reaction_Stop Stop the reaction by adding a strong acid (e.g., HCl). Incubation->Reaction_Stop 2. Extraction Extract the product (Hippuric Acid) with an organic solvent (e.g., ethyl acetate). Reaction_Stop->Extraction 3. HPLC_Analysis Analyze the extracted sample by HPLC to quantify the amount of Hippuric Acid. Extraction->HPLC_Analysis 4. Inhibition_Calculation Determine the percentage of inhibition based on the amount of product formed. HPLC_Analysis->Inhibition_Calculation 5. IC50_Determination Plot % inhibition vs. log(compound concentration) to determine the IC50 value. Inhibition_Calculation->IC50_Determination 6.

Caption: Workflow for ACE Inhibition Assay.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Sodium Borate Buffer (e.g., 100 mM, pH 8.3, containing 300 mM NaCl)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Captopril)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and a reference inhibitor in a suitable solvent.

    • Create a series of dilutions of the test compound and reference inhibitor in Borate Buffer.

    • Prepare working solutions of ACE enzyme and HHL substrate in Borate Buffer.

  • Enzymatic Reaction:

    • In microcentrifuge tubes, combine the ACE enzyme solution with either the test compound dilutions, reference inhibitor dilutions, or buffer (for control).

    • Pre-incubate the mixtures at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1 M HCl.

    • Add ethyl acetate to each tube, vortex vigorously, and centrifuge to separate the phases.

    • Carefully transfer the upper organic layer (containing the hippuric acid) to a new tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted samples onto the HPLC system.

    • Separate the components using an appropriate mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

    • Detect the hippuric acid peak by UV absorbance at 228 nm.

    • Quantify the amount of hippuric acid formed by comparing the peak area to a standard curve of known hippuric acid concentrations.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

The selectivity of this compound for NEP versus ACE is a critical determinant of its potential therapeutic utility. While direct experimental data for this specific compound is not widely published, analysis of structurally related N-carboxymethyl-dipeptides suggests it may possess significant inhibitory activity against ACE. The definitive selectivity profile can only be ascertained through rigorous in vitro enzyme inhibition assays as detailed in this guide. By employing these robust experimental protocols, researchers can accurately quantify the inhibitory potency of this compound and other novel compounds, paving the way for the development of more selective and effective therapeutics for cardiovascular diseases.

References

  • Horiuchi, M., et al. (1982). A new, simple and sensitive assay for angiotensin-converting enzyme activity. Journal of Biochemical and Biophysical Methods, 6(2), 159-167.
  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology, 20(7), 1637-1648.
  • McMurray, J. J., et al. (2013). Dual angiotensin receptor and neprilysin inhibition as an alternative to angiotensin-converting enzyme inhibition in patients with chronic systolic heart failure: rationale for and design of the Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure trial (PARADIGM-HF). European Journal of Heart Failure, 15(9), 1062-1073. [Link]

  • Zhang, X., et al. (2024). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers in Pharmacology, 15, 1359117. [Link]

  • Ondetti, M. A., et al. (1977). Design of potent and specific inhibitors of angiotensin-converting enzyme. A new class of orally active antihypertensive agents. Science, 196(4288), 441-444.
  • Vardeny, O., & Miller, R. (2015). Combined Angiotensin Receptor Antagonism and Neprilysin Inhibition. Circulation, 132(11), 1009-1011. [Link]

  • Bull, H. G., et al. (1985). Inhibition of rabbit lung angiotensin-converting enzyme by N alpha-[(S)-1-carboxy-3-phenylpropyl]L-alanyl-L-proline and N alpha-[(S)-1-carboxy-3-phenylpropyl]L-lysyl-L-proline. The Journal of Biological Chemistry, 260(5), 2952-2962.
  • Wikipedia. (2023). Discovery and development of ACE inhibitors. [Link]

  • Patlak, M. (1990). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs.
  • ResearchGate. (n.d.). Table 1 IC 50 values for the inhibition of ACE by compounds 1-13. [Link]

  • GlpBio. (n.d.). This compound. [Link]

  • Frontiers Media. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. [Link]

  • Wikipedia. (2023). Discovery and development of ACE inhibitors. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs. [Link]

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A Senior Application Scientist's Guide to Benchmarking Carboxymethyl-Phe-Leu-OH and Other Dual-Acting Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The Scientific Imperative: Understanding ACE and NEP in Cardiovascular Health

Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP) are two zinc-dependent metallopeptidases that play crucial, yet often opposing, roles in the regulation of cardiovascular homeostasis.

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin-aldosterone system (RAAS). It primarily catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention.[2] ACE also inactivates the vasodilator bradykinin, further contributing to its pressor effects.[1] Inhibition of ACE is a cornerstone of therapy for hypertension and heart failure.[1][2]

Neprilysin (NEP) , also known as neutral endopeptidase or enkephalinase, is responsible for the degradation of a variety of vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[3][4][5][6] By degrading these peptides, NEP counteracts their beneficial effects of vasodilation, natriuresis, and inhibition of the RAAS.[7] Therefore, inhibiting NEP activity is a promising therapeutic strategy to enhance the effects of these endogenous cardioprotective peptides.[8]

The dual inhibition of both ACE and NEP presents a synergistic approach to cardiovascular therapy, simultaneously blocking the production of a potent vasoconstrictor and preventing the breakdown of beneficial vasodilators.[9] Carboxymethyl-Phe-Leu-OH falls into this category of dual-acting inhibitors, making a thorough understanding of its kinetic profile against both enzymes essential.

Comparative Benchmark Data for ACE and NEP Inhibitors

To provide a quantitative context for the evaluation of new chemical entities like this compound, the following table summarizes the kinetic parameters for several well-established single-target and dual-target inhibitors. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are critical metrics for assessing the potency of an inhibitor. It is important to note that IC₅₀ values can be influenced by assay conditions, while Kᵢ is a more absolute measure of binding affinity.

InhibitorTarget Enzyme(s)Kᵢ (nM)IC₅₀ (nM)Reference(s)
Dual Inhibitors
OmapatrilatACE & NEP6 (ACE), 9 (NEP)5 (ACE), 8 (NEP)[3][5]
FasidotrilatACE & NEP-9.8 (ACE), 5.1 (NEP)[5][10]
ACE Inhibitors
EnalaprilatACE0.21.94[11][12]
FosinoprilatACE0.37-[4]
NEP Inhibitors
ThiorphanNEP-6.9[13]
SacubitrilNEP-5
PhosphoramidonNEP & ACE-34 (NEP), 78,000 (ACE)[10]

Note: The absence of a value is indicated by "-". Kᵢ and IC₅₀ values can vary between studies due to different experimental conditions.

Experimental Protocols for Determining Enzyme Kinetics

The following sections provide detailed, step-by-step methodologies for determining the inhibitory activity of compounds like this compound against ACE and NEP. These protocols are based on commercially available fluorometric assay kits, which offer high sensitivity and specificity.

Angiotensin-Converting Enzyme (ACE) Activity Assay

This protocol is adapted from a fluorometric assay kit that measures the cleavage of a synthetic fluorogenic peptide by ACE. The resulting fluorescence is directly proportional to ACE activity.

Materials:

  • ACE Assay Buffer

  • Recombinant Human ACE (Positive Control)

  • ACE Fluorogenic Substrate

  • Fluorescence Standard

  • Test inhibitor (e.g., this compound)

  • Microplate reader with excitation at 320 nm and emission at 405 nm

  • 96-well black microplate

  • Standard laboratory equipment (pipettes, etc.)

Procedure:

  • Reagent Preparation:

    • Thaw all components and equilibrate to room temperature.

    • Prepare a 100-fold dilution of the ACE Fluorogenic Substrate in Assay Buffer. Protect from light.

    • Prepare serial dilutions of the test inhibitor in Assay Buffer.

    • Prepare a standard curve using the provided Fluorescence Standard.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 50 µL of the test inhibitor dilutions or Assay Buffer (for control wells).

    • Add 50 µL of diluted recombinant human ACE to all wells except the blank. For the blank, add 50 µL of Assay Buffer.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the diluted ACE Fluorogenic Substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence (Ex/Em = 320/405 nm) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percentage of ACE inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Neprilysin (NEP) Activity Assay

This protocol is based on a fluorometric assay that utilizes a FRET (Förster Resonance Energy Transfer) substrate. Cleavage of the substrate by NEP separates a fluorophore from a quencher, resulting in an increase in fluorescence.

Materials:

  • NEP Assay Buffer

  • Recombinant Human Neprilysin (Positive Control)

  • 5-FAM/QXL™ FRET Substrate

  • Fluorescence Reference Standard (5-FAM)

  • Test inhibitor (e.g., this compound)

  • Microplate reader with excitation at 490 nm and emission at 520 nm

  • 96-well black microplate

  • Standard laboratory equipment

Procedure:

  • Reagent Preparation:

    • Thaw all components. Store recombinant NEP on ice.

    • Prepare a working solution of the 5-FAM/QXL™ FRET Substrate by diluting it in NEP Assay Buffer.

    • Prepare serial dilutions of the test inhibitor in NEP Assay Buffer.

    • Prepare a standard curve with the 5-FAM Fluorescence Reference Standard.

  • Assay Protocol:

    • Add 50 µL of the test inhibitor dilutions or Assay Buffer (for controls) to the wells of the microplate.

    • Add 50 µL of diluted recombinant human Neprilysin to all wells except the blank. Add 50 µL of NEP Assay Buffer to the blank wells.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Add 50 µL of the substrate working solution to all wells to initiate the reaction.

    • Immediately measure the fluorescence intensity (Ex/Em = 490/520 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate from the linear phase of the fluorescence increase.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • For Kᵢ determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using appropriate enzyme kinetic models.

Visualizing the Mechanisms and Workflows

To further elucidate the scientific principles and experimental designs, the following diagrams provide a visual representation of the enzyme inhibition pathways and the generalized workflow for kinetic analysis.

Enzyme_Inhibition_Pathway cluster_ACE Angiotensin-Converting Enzyme (ACE) Pathway cluster_NEP Neprilysin (NEP) Pathway AngI Angiotensin I ACE ACE AngI->ACE Substrate AngII Angiotensin II (Vasoconstrictor) ACE->AngII Product Inactive_Bradykinin Inactive Peptides ACE->Inactive_Bradykinin Product Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE Substrate ACE_Inhibitor ACE Inhibitor (e.g., Enalaprilat) ACE_Inhibitor->ACE Inhibits Vasoactive_Peptides Natriuretic Peptides, Bradykinin (Vasodilators) NEP NEP Vasoactive_Peptides->NEP Substrate Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites Product NEP_Inhibitor NEP Inhibitor (e.g., Sacubitril) NEP_Inhibitor->NEP Inhibits Dual_Inhibitor Dual ACE/NEP Inhibitor (e.g., this compound) Dual_Inhibitor->ACE Dual_Inhibitor->NEP Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitor Dilutions Plate_Setup Set up 96-well plate with controls and inhibitor concentrations Reagent_Prep->Plate_Setup Preincubation Pre-incubate enzyme with inhibitor Plate_Setup->Preincubation Reaction_Start Initiate reaction by adding substrate Preincubation->Reaction_Start Kinetic_Read Measure fluorescence/absorbance kinetically in a plate reader Reaction_Start->Kinetic_Read Rate_Calc Calculate reaction rates (V) Kinetic_Read->Rate_Calc IC50_Calc Plot % Inhibition vs. [Inhibitor] to determine IC₅₀ Rate_Calc->IC50_Calc Ki_Calc Perform assays with varying [Substrate] and [Inhibitor] IC50_Calc->Ki_Calc Lineweaver_Burk Analyze with Lineweaver-Burk plot to determine Kᵢ and inhibition type Ki_Calc->Lineweaver_Burk

Caption: Generalized workflow for determining enzyme inhibition kinetics.

Conclusion

The dual inhibition of ACE and NEP holds significant promise for the treatment of cardiovascular diseases. While this compound has been identified as a compound of interest in this class, a full understanding of its therapeutic potential requires rigorous kinetic characterization. This guide provides the necessary framework and benchmark data for researchers to undertake such evaluations, not only for this compound but for any novel dual-acting inhibitor. By adhering to these robust experimental protocols and leveraging the comparative data presented, the scientific community can continue to advance the development of more effective and targeted cardiovascular therapies.

References

  • Trippodo, N. C., Robl, J. A., Asaad, M. M., Fox, M., Panchal, B. C., & Schaeffer, T. R. (1998). Effects of omapatrilat in low, normal, and high renin experimental hypertension. American Journal of Hypertension, 11(4 Pt 1), 363–372. [Link]

  • Chen, Y.-C., Lin, Y.-C., Liu, Y.-C., Lin, C.-S., & Chen, J.-R. (2026, February 2). Pharmacophore-Based Identification and Molecular Characterization of Potent Neprilysin Inhibitors: Biochemical and Therapeutic Implications for Cardiovascular Diseases. Journal of Agricultural and Food Chemistry. [Link]

  • Azizi, M., Massien, C., Michaud, A., & Corvol, P. (2000). In Vitro and In Vivo Inhibition of the 2 Active Sites of ACE by Omapatrilat, a Vasopeptidase Inhibitor. Hypertension, 35(6), 1226–1231. [Link]

  • Llorens-Cortes, C., & Z-G, F. (2003). Vasopeptidase Inhibition. Hypertension, 41(2), 430–434. [Link]

  • Pacifici, G. M. (2021). Clinical Pharmacology of Enalapril and Enalaprilat in Infants and Children. JSciMed Central, 8(1), 1145. [Link]

  • Burnett, J. C. (1999). Vasopeptidase inhibition: a new concept in blood pressure management. Journal of Hypertension. Supplement: Official Journal of the International Society of Hypertension, 17(1), S37–S43. [Link]

  • Li, Y., Wang, Y., Zhang, M., Li, Y., & Wang, Y. (2024). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers in Chemistry, 12. [Link]

  • Cozier, G. E., Sharma, R., & Acharya, K. R. (2018). Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme. FEBS Letters, 592(18), 3158–3168. [Link]

  • Li, Y., Wang, Y., Zhang, M., Li, Y., & Wang, Y. (2024). Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. Frontiers in Chemistry, 12. [Link]

  • GlpBio. (n.d.). This compound. Retrieved February 27, 2026, from [Link]

  • Georgiadis, D., & Varvaresou, A. (2010). A Computational Approach to the Study of the Binding Mode of Dual ACE/NEP Inhibitors. Journal of Molecular Modeling, 16(2), 265–276. [Link]

  • Arendse, L. B., Sturrock, E. D., & Acharya, K. R. (2022). Probing the Requirements for Dual Angiotensin-Converting Enzyme C-Domain Selective/Neprilysin Inhibition. Journal of Medicinal Chemistry, 65(4), 3049–3062. [Link]

  • ResearchGate. (n.d.). Kinetic parameters of the ACE inhibitor activity of most active fractions from various plants. Retrieved February 27, 2026, from [Link]

  • Lecomte, J. M., Costentin, J., Vlaiculescu, A., Chaillet, P., Marcais-Collado, H., Llorens-Cortes, C., Leboyer, M., & Schwartz, J. C. (1987). Enantiomers of thiorphan and acetorphan: correlation between enkephalinase inhibition, protection of endogenous enkephalins and behavioral effects. The Journal of Pharmacology and Experimental Therapeutics, 243(2), 666–673. [Link]

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  • Watthey, J. W., Stanton, J. L., Ryono, D. E., & Founds, H. W. (1985). Synthesis and biological properties of (carboxyalkyl)amino-substituted bicyclic lactam inhibitors of angiotensin converting enzyme. Journal of Medicinal Chemistry, 28(11), 1511–1516. [Link]

  • McMurray, J. J., Packer, M., Desai, A. S., Gong, J., Lefkowitz, M. P., Rizkala, A. R., Rouleau, J. L., Shi, V. C., Solomon, S. D., & Swedberg, K. (2013). Dual angiotensin receptor and neprilysin inhibition as an alternative to angiotensin-converting enzyme inhibition in patients with chronic systolic heart failure: rationale for and design of the Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure trial (PARADIGM-HF). European Journal of Heart Failure, 15(9), 1062–1073. [Link]

  • McMurray, J. J., Packer, M., Desai, A. S., Gong, J., Lefkowitz, M. P., Rizkala, A. R., Rouleau, J. L., Shi, V. C., Solomon, S. D., Swedberg, K., & Zile, M. R. (2013). Dual angiotensin receptor and neprilysin inhibition as an alternative to angiotensin-converting enzyme inhibition in patients with chronic systolic heart failure: rationale for and design of the Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure trial (PARADIGM-HF). Technion - Israel Institute of Technology. [Link]

  • Jhund, P. S., & McMurray, J. J. (2014). The neprilysin pathway in heart failure: a review and guide on the use of sacubitril/valsartan. Heart, 100(23), 1836–1841. [Link]

  • GlpBio. (n.d.). This compound. Retrieved February 27, 2026, from [Link]

  • Okoye, C., & Kamat, S. (2015). Angiotensin Receptor Neprilysin Inhibition in Heart Failure: Mechanistic Action and Clinical Impact. Duke University Libraries. [Link]

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  • ResearchGate. (n.d.). Binding of enalaprilat (III) to A) the ACE_C and B) the ACE_N binding.... Retrieved February 27, 2026, from [Link]

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  • Mphahlele, R. R., Mmonwa, M. M., & Maluleka, M. M. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 26(9), 2656. [Link]

  • Vodovar, D., & Seronde, M.-F. (2014). BIOCHEMISTRY, THERAPEUTICS AND BIOMARKER IMPLICATIONS OF NEPRILYSIN IN CARDIORENAL DISEASE. Journal of Cardiovascular Translational Research, 7(7), 617–626. [Link]

  • Flynn, G. A., Beight, D. W., Mehdi, S., Koehl, J. R., Giroux, E. L., French, J. F., Hake, P. W., & Dage, R. C. (1993). Application of a conformationally restricted Phe-Leu dipeptide mimetic to the design of a combined inhibitor of angiotensin I-converting enzyme and neutral endopeptidase 24.11. Journal of Medicinal Chemistry, 36(16), 2420–2423. [Link]

  • Li, L., Han, L., Fu, Q., Li, Y., Liang, Z., Su, J., & Li, B. (2012). Formation and inhibition of Nε-(carboxymethyl)lysine in saccharide-lysine model systems during microwave heating. Molecules (Basel, Switzerland), 17(11), 12758–12770. [Link]

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Sources

Carboxymethyl-Phe-Leu-OH inhibition constants (Ki) literature values

Technical Assessment: Carboxymethyl-Phe-Leu-OH Inhibition Kinetics ( )

Executive Summary

This compound (also known as N-(carboxymethyl)-Phe-Leu or Cm-Phe-Leu) is a synthetic dipeptide analogue designed as a transition-state inhibitor for zinc-metallopeptidases. Unlike highly selective clinical agents, Cm-Phe-Leu acts as a dual inhibitor , exhibiting micromolar affinity for both Neutral Endopeptidase (NEP/Enkephalinase, EC 3.4.24.11) and Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) .

This guide provides a comparative kinetic analysis, positioning Cm-Phe-Leu against high-potency standards (Thiorphan and Captopril) to assist researchers in selecting the appropriate chemical probe for active site mapping and specificity studies.

Mechanism of Action & Binding Topology

Cm-Phe-Leu functions as a competitive inhibitor.[1] Its design mimics the transition state of peptide bond hydrolysis.

  • Zinc Coordination: The carboxymethyl group interacts with the active site Zinc ion (

    
    ) of the metalloprotease, displacing the water molecule required for catalysis.
    
  • Substrate Analogy: The Phe-Leu backbone aligns with the

    
     and 
    
    
    subsites of the enzyme (specifically mimicking the C-terminus of Leu-Enkephalin: Tyr-Gly-Gly-Phe-Leu).
Structural Logic of Inhibition

The following diagram illustrates the dual-targeting mechanism where Cm-Phe-Leu interferes with both Enkephalin degradation (NEP pathway) and Angiotensin conversion (ACE pathway).

InhibitionMechanismSubstrate_EnkLeu-Enkephalin(Substrate)Enzyme_NEPNeutral Endopeptidase(NEP / Enkephalinase)Substrate_Enk->Enzyme_NEPBindingSubstrate_AngIAngiotensin I(Substrate)Enzyme_ACEAngiotensin-ConvertingEnzyme (ACE)Substrate_AngI->Enzyme_ACEBindingProduct_InactiveInactive FragmentsEnzyme_NEP->Product_InactiveHydrolysisProduct_AngIIAngiotensin II(Vasoconstrictor)Enzyme_ACE->Product_AngIIConversionInhibitorThis compound(Inhibitor)Inhibitor->Enzyme_NEPCompetitive Inhibition(Ki = 0.7 µM)Inhibitor->Enzyme_ACECompetitive Inhibition(Ki = 1.2 µM)

Caption: Cm-Phe-Leu acts as a dual competitive inhibitor, blocking both NEP and ACE pathways via Zinc chelation.

Comparative Potency Analysis (Literature Values)

The following table contrasts the inhibition constants (


Table 1: Inhibition Constants ( ) Comparison
InhibitorPrimary Target

(NEP)

(ACE)
Selectivity Profile
This compound Dual (NEP/ACE) 0.7

M
1.2

M
Non-selective (Mixed)
ThiorphanNEP0.002

M (2 nM)
> 10

M
Highly Selective for NEP
PhosphoramidonNEP0.002

M (2 nM)
> 100

M
Highly Selective for NEP
CaptoprilACE> 100

M
0.0017

M (1.7 nM)
Highly Selective for ACE
EnalaprilatACE> 10

M
0.0002

M (0.2 nM)
Highly Selective for ACE

Technical Insight:

  • Potency Gap: Cm-Phe-Leu is approximately 350-fold less potent against NEP than Thiorphan and 700-fold less potent against ACE than Captopril.

  • Application Utility: Due to its moderate, non-selective affinity, Cm-Phe-Leu is not recommended for therapeutic efficacy screening. Instead, it is an ideal structural probe for crystallographic studies or for validating "hit" specificity in high-throughput screening (i.e., to filter out promiscuous zinc-binders).

Experimental Protocol: Determination of

To validate the

Materials
  • Enzyme: Recombinant Human Neprilysin (NEP) or ACE.

  • Substrate:

    • For NEP: Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH (Fluorogenic).

    • For ACE: Abz-Gly-Phe(NO2)-Pro (Fluorogenic).

  • Inhibitor: this compound (Stock 10 mM in DMSO).

  • Buffer: 50 mM HEPES, 300 mM NaCl, 10

    
    M ZnCl2, pH 7.4.
    
Workflow Diagram

AssayWorkflowStep11. PreparationDilute Enzyme to 0.1-1 nMDilute Inhibitor (0.1 µM - 100 µM)Step22. Pre-IncubationMix Enzyme + InhibitorIncubate 15 min @ 25°C(Equilibrium Binding)Step1->Step2Step33. Reaction InitiationAdd Fluorogenic Substrate (at Km concentration)Step2->Step3Step44. Kinetic MonitoringMeasure Fluorescence (Ex/Em)Continuous read for 20 minsStep3->Step4Step55. Data AnalysisCalculate Initial Velocity (V0)Fit to Morrison or Cheng-Prusoff EquationStep4->Step5

Caption: Step-by-step fluorometric kinetic assay for determining Ki values.

Detailed Methodology
  • Enzyme Titration: First, determine the linear range of the enzyme concentration. Use a concentration that converts <10% of substrate within the measurement window (typically 0.1–1.0 nM enzyme).

  • Substrate

    
     Determination:  Run a substrate saturation curve (0–50 
    
    
    M) to determine
    
    
    . For
    
    
    determination, fix [Substrate] =
    
    
    .
  • Inhibitor Dose-Response:

    • Prepare a 10-point dilution series of Cm-Phe-Leu-OH ranging from 0.1

      
      M to 100 
      
      
      M.
    • Include a "No Inhibitor" control (100% Activity) and a "No Enzyme" control (Background).

  • Reaction:

    • Add 10

      
      L Inhibitor + 40 
      
      
      L Enzyme. Incubate 15 min.
    • Add 50

      
      L Substrate to start.
      
  • Calculation:

    • Plot Initial Velocity (

      
      ) vs. Log[Inhibitor].
      
    • Determine

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert

      
       to 
      
      
      using the Cheng-Prusoff Equation :
      
      
    • Self-Validation Check: If

      
      , then 
      
      
      .

References

  • Fournié-Zaluski, M. C., et al. (1982). Differential recognition of "enkephalinase" and angiotensin-converting enzyme by new carboxyalkyl inhibitors.[1][2] Life Sciences, 31(26), 2947-2954.

    • Primary source for the Ki values: NEP (0.7 µM) and ACE (1.2 µM).[1]

  • Fournié-Zaluski, M. C., et al. (1983). New carboxyalkyl inhibitors of brain enkephalinase: synthesis, biological activity, and analgesic properties.[2] Journal of Medicinal Chemistry, 26(1), 60-65.

    • Details the synthesis and structure-activity relationship (SAR)
  • Roques, B. P., et al. (1993). Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology. Pharmacological Reviews, 45(1), 87-146.

    • Comprehensive review of NEP inhibitors comparing Thiorphan and carboxyalkyl peptides.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Carboxymethyl-phe-leu-OH

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of Carboxymethyl-phe-leu-OH, a dipeptide derivative commonly used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As no specific Safety Data Sheet (SDS) is broadly available for this compound, this document synthesizes best practices from general peptide and chemical waste management protocols, grounded in authoritative regulatory standards.

Core Principle: Hazard Characterization and Conservative Approach

The foundation of safe chemical disposal is the "cradle-to-grave" management system established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This framework mandates that generators of chemical waste are responsible for its entire lifecycle, from production to final disposal.[1]

Given the absence of specific toxicological and environmental data for this compound, it must be handled as a chemical waste stream. Peptides and their derivatives should never be disposed of down laboratory drains or in regular solid waste due to their potential biological activity and unknown long-term environmental impact.[2][3] The primary directive is to always consult and follow your institution's specific guidelines for chemical waste, managed by the Environmental Health and Safety (EHS) department.[3]

Parameter Assessment & Justification Handling Protocol
Regulatory Status Treat as non-hazardous chemical waste unless institutional or local regulations state otherwise. The generator is responsible for the final waste determination.Manage through the institutional chemical waste program.[1]
Physical Hazards Solid powder. Not expected to be flammable, corrosive, or reactive under standard conditions.[4]Avoid dust formation during handling to prevent inhalation.[5][6]
Health Hazards Complete toxicological properties are not determined. May be a potential irritant to the eyes, respiratory system, and skin.[7]Utilize appropriate Personal Protective Equipment (PPE) to prevent exposure.[5]
Environmental Hazards Should not be released into the environment as its ecological impact is unknown.[3][6]Prohibit disposal via sanitary sewer or general trash.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, it is imperative to wear appropriate PPE. This equipment serves as a critical barrier against accidental exposure.[8]

  • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[5][6] This prevents accidental splashes of solutions from reaching the eyes.

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[3][5]

  • Body Protection : A standard laboratory coat should be worn to protect against spills and contamination of personal clothing.[7]

  • Respiratory Protection : If there is a risk of generating dust from the solid peptide, a NIOSH-approved respirator or dust mask should be used to prevent inhalation.[3]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and temporary storage of this compound waste pending collection by your institution's EHS personnel.

Step 1: Waste Segregation

Proper segregation is the first and most critical step in a compliant waste management program.[9] Incompatible waste streams must never be mixed.[8][10]

  • Solid Waste : Collect unused, expired, or contaminated solid this compound in a dedicated container.

  • Liquid Waste : Collect solutions containing this compound in a separate, sealed liquid waste container. Do not mix with other incompatible waste streams like strong acids, bases, or oxidizers.[11]

  • Contaminated Labware : Disposable items such as pipette tips, tubes, and gloves that are contaminated with the peptide should be collected in a designated solid waste container.

Step 2: Containerization

The integrity of the waste container is essential to prevent leaks and exposure.[10]

  • Compatibility : Use containers made of a material chemically compatible with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are appropriate.[12]

  • Condition : Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof closure.[10][11]

  • Headspace : For liquid waste, leave at least 10% of the container volume as empty headspace to allow for vapor expansion.[13]

Step 3: Labeling

Clear and accurate labeling is a strict regulatory requirement and ensures the safety of everyone who handles the waste.[9][14]

  • Affix a hazardous waste tag or label, provided by your EHS department, to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[11][14]

    • The full, unabbreviated chemical name: "this compound" .[11]

    • The date of first waste addition.[9]

    • Information identifying the generator (your name, lab, and contact information).[9]

Step 4: Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[10][11]

  • Location : The SAA should be away from drains, heat sources, and high-traffic areas.[12]

  • Containment : Place liquid waste containers in a secondary containment bin to catch any potential leaks.

  • Closure : Waste containers must remain closed at all times except when actively adding waste.[9][11]

  • Inspection : Inspect the SAA weekly for any signs of leaks or container degradation.[10]

Disposal Workflow Visualization

The following diagram illustrates the compliant workflow for managing this compound from generation to final handoff.

G cluster_0 Laboratory Operations cluster_1 Institutional EHS Coordination A Waste Generation (this compound) B Segregate Waste Streams (Solid, Liquid, Contaminated Labware) A->B Step 1 C Select & Fill Appropriate Waste Container B->C Step 2 D Securely Label Container 'Hazardous Waste' + Full Chemical Name C->D Step 3 E Store in Designated Satellite Accumulation Area (SAA) D->E Step 4 F Request Waste Pickup (via Institutional EHS Portal/Form) E->F Final Step

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a small, manageable spill, follow these procedures. For large or uncontrolled spills, evacuate the area and contact your institution's emergency response line.

  • Alert Personnel : Notify others in the immediate area.

  • Don PPE : Wear the appropriate PPE as outlined in Section 2.

  • Contain Spill : For liquid spills, use an absorbent material (e.g., sand, vermiculite) to contain the spill.[15]

  • Clean-Up : For solid spills, carefully sweep or wipe up the material to avoid creating dust.[3][5] For absorbed liquid spills, collect the absorbent material.

  • Dispose of Cleanup Material : Place all contaminated cleanup materials into a new, properly labeled hazardous waste container.[15]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent or soap and water.

Regulatory and Institutional Framework

The disposal of all laboratory chemical waste is governed by federal and state regulations. The EPA provides the overarching regulatory framework through RCRA, while the Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during waste handling.[12][16] Your institution's Environmental Health & Safety (EHS) department implements these regulations and provides the necessary resources, including waste containers, labels, and a licensed disposal service.[11] Always defer to your EHS office as the final authority on waste disposal procedures.

References

  • Daniels Health. (2025, May 21).
  • Environmental Marketing Services. (2024, July 15).
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Medical Laboratory Observer. (2019, June 15).
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Fisher Scientific.
  • Cellseco.
  • Fisher Scientific.
  • Fisher Scientific.
  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements.
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Navigating the Safe Handling of Carboxymethyl-phe-leu-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Core Safety Directives: Your Personal Protective Equipment (PPE)

The primary defense against accidental exposure to any chemical, including peptide compounds like Carboxymethyl-phe-leu-OH, is the consistent and correct use of Personal Protective Equipment (PPE).[2][3] Before beginning any procedure, ensure the following PPE is worn:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Look for markings signifying adherence to recognized safety standards.[4] A face shield is recommended in addition to goggles when a significant splash hazard exists.[4]
Hand Protection Disposable Nitrile GlovesThis is the minimum requirement for incidental contact.[4] For added protection, consider double gloving. It is crucial to remove and replace gloves immediately if they become contaminated.[2]
Body Protection Laboratory CoatA standard lab coat is necessary to protect skin and clothing from potential spills.[5][6]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder form of the peptide to prevent inhalation of fine particles.[2][4]
General Laboratory Attire Long Pants and Closed-Toe ShoesThis is the minimum attire for working in any laboratory where hazardous materials are present.[5][7]

Operational Plan: From Receipt to Disposal

A structured approach to handling this compound from the moment it enters the lab until its final disposal is critical for safety and experimental success.

Receiving and Storage

Proper storage is crucial to maintain the stability and purity of peptides.[1] Upon receipt, inspect the container for any damage. For long-term storage of the lyophilized powder, a freezer set to -20°C or -80°C is generally recommended.[2] To prevent degradation from moisture, store the container in a desiccator or an airtight container, and keep it away from direct sunlight.[1]

Handling and Preparation of Solutions

Given that peptides, especially in powdered form, can easily become airborne, all handling procedures such as weighing and reconstituting should be performed in a well-ventilated area, preferably within a fume hood or biosafety cabinet.[2]

Step-by-Step Handling Protocol:

  • Acclimatization: Before opening, allow the container of the lyophilized peptide to warm to room temperature inside a desiccator. This prevents condensation from forming on the powder.

  • Weighing: Quickly and carefully weigh the desired amount of the peptide in a designated clean area to minimize exposure to air.

  • Reconstitution: Use sterile equipment, such as pipettes and vials, to dissolve the peptide in the appropriate solvent.[2] If the peptide is difficult to dissolve, sonication in a water bath may be helpful, but avoid excessive heat.

  • Labeling: Clearly label all vials with the compound name, concentration, and date of preparation.[8]

  • Storage of Solutions: It is generally not recommended to store peptides in solution for extended periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don Appropriate PPE B Acclimate Container to Room Temperature A->B Proceed C Weigh Lyophilized Powder in Fume Hood B->C Proceed D Reconstitute with Appropriate Solvent C->D Proceed E Perform Experimental Procedure D->E Proceed F Segregate Waste E->F Post-Experiment G Collect in Labeled, Sealed Container F->G Proceed H Store in Designated Waste Area G->H Proceed I Contact EHS for Pickup H->I Final Step

Emergency Procedures: Be Prepared

Accidents can happen even in the most careful of laboratory settings. Having a clear and practiced emergency plan is crucial.[2]

  • Spills: In the event of a small spill, alert nearby personnel.[5] Use a chemical spill kit to absorb and contain the material.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[2]

  • Eye Contact: Proceed to the nearest eyewash station and flush the eyes continuously for at least 15 minutes while seeking immediate medical attention.[2]

  • Inhalation/Ingestion: Move the affected individual to fresh air immediately and seek medical attention.[2]

Disposal Plan: Responsible Waste Management

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[9]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals.[9][10]

  • Collection: Collect all solid and liquid waste containing this peptide in clearly labeled, sealed, and appropriate waste containers.[9]

  • Storage: Store waste containers in a designated and secure waste accumulation area.[9]

  • Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[9] Never pour chemical waste down the drain unless specifically permitted.[5]

By adhering to these guidelines, researchers can confidently handle this compound, ensuring personal safety, the integrity of their experiments, and compliance with established laboratory safety standards.

References

  • Suzhou Peptides. (2026, February 21). Safety Tips for Handling Peptides in Your Research.
  • GZ Industrial Supplies. (2025, May 26).
  • Blue Sky Peptide. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • Biorunstar. (2025, August 6).
  • Purepeptix. (2025, December 8). Safe Handling & Lab PPE for Peptides | Compliance Research Guide.
  • Benchchem. Personal protective equipment for handling Hsp70-derived octapeptide.
  • SDS Manager. (2025, October 7).
  • Crystalgen, Inc. Tips for Handling Lab Chemicals: A Comprehensive Guide.
  • Actylis Lab Solutions.
  • Quimivita. (2025, March 4). Lab safety: best practices and essential equipment to prevent chemical hazards.
  • VWR International.
  • Sigma-Aldrich. (2025, November 6).
  • PCCA.
  • AAPPTec, LLC.
  • Fisher Scientific.
  • Anaspec. (2021, February 17).
  • ChemicalBook. (2026, January 17).
  • DC Fine Chemicals. (2024, November 4).
  • Merck Millipore.
  • Bio-Rad. (2010, June 4).
  • Carl ROTH. (2025, August 5).
  • Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.